Desmethylastemizole
Description
astemizole metabolite in dog plasma; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYWHSFHIMTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224058 | |
| Record name | Desmethylastemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73736-50-2 | |
| Record name | Desmethylastemizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylastemizole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylastemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLASTEMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desmethylastemizole: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole, the principal active metabolite of the second-generation antihistamine astemizole, is a potent histamine H1 receptor antagonist.[1][2] While effective in the management of allergic conditions, its clinical use has been curtailed by significant cardiovascular risks, primarily the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsade de Pointes.[3][4] This technical guide provides an in-depth exploration of the dual mechanism of action of this compound, focusing on its high-affinity interaction with the histamine H1 receptor and its critical off-target effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.
Core Mechanisms of Action
This compound's pharmacological profile is characterized by two primary molecular interactions:
-
Histamine H1 Receptor Antagonism: As a potent antihistamine, this compound competitively and reversibly binds to histamine H1 receptors located on various cell types, including those in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[5] This action prevents histamine from binding to its receptor, thereby suppressing the classic allergic responses of edema, flare, and pruritus.
-
hERG Potassium Channel Blockade: The significant cardiotoxicity associated with this compound stems from its high-affinity blockade of the hERG potassium channel (encoded by the KCNH2 gene). This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting the rapidly activating delayed rectifier potassium current (IKr), this compound prolongs the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram. This delay in repolarization increases the risk of early afterdepolarizations and subsequent ventricular arrhythmias.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and inhibitory potency of this compound and its parent compound, astemizole.
| Compound | Target | Assay Type | IC50 (nM) | Source(s) |
| This compound | hERG Potassium Channel | Whole-Cell Patch Clamp | 1.0 | |
| Astemizole | hERG Potassium Channel | Whole-Cell Patch Clamp | 0.9 | |
| Norastemizole | hERG Potassium Channel | Whole-Cell Patch Clamp | 27.7 |
Table 1: Inhibitory Potency (IC50) against the hERG Potassium Channel.
| Compound | Target | Radioligand | Ki (nM) | Source(s) |
| This compound | Histamine H1 Receptor | [³H]-mepyramine | ~4-5 | |
| Astemizole | Histamine H1 Receptor | [³H]-mepyramine | ~4 |
Table 2: Binding Affinity (Ki) for the Histamine H1 Receptor.
Signaling Pathways and Logical Relationships
To visually represent the molecular interactions of this compound, the following diagrams illustrate the histamine H1 receptor signaling pathway and the mechanism of hERG channel blockade.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of this compound for the human histamine H1 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Cell Harvester.
-
Scintillation Counter.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on hERG currents in a mammalian cell line.
1. Materials and Reagents:
-
Cells: HEK293 cells stably transfected with the hERG (KCNH2) gene.
-
External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; adjusted to pH 7.2 with KOH.
-
Test Compound: this compound dissolved in the external solution at various concentrations.
-
Patch-Clamp Electrophysiology Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
2. Procedure:
-
Cell Preparation: Plate the hERG-expressing HEK293 cells on glass coverslips and allow them to adhere.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic observation, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic "tail current" as channels recover from inactivation and close.
-
Record baseline hERG currents in the external solution.
-
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of this compound and record the hERG currents until a steady-state block is achieved.
-
Washout: Perfuse the cell with the drug-free external solution to observe any reversal of the channel block.
-
Repeat: Perform recordings with multiple concentrations of this compound on different cells to establish a concentration-response relationship.
3. Data Analysis:
-
Measure the amplitude of the peak tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the hERG current.
Conclusion
This compound exhibits a dual mechanism of action that underscores the critical importance of comprehensive pharmacological profiling in drug development. Its potent antagonism of the histamine H1 receptor provides its therapeutic benefit as an antihistamine. However, its equipotent, high-affinity blockade of the hERG potassium channel is the molecular basis for its significant cardiotoxicity. The detailed experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of this compound and the evaluation of new chemical entities for similar liabilities. A thorough understanding of these on-target and off-target interactions is paramount for the development of safer and more effective medications.
References
- 1. Selective inhibition of histamine-evoked Ca2+ signals by compartmentalized cAMP in human bronchial airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylastemizole: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
Introduction
Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation H1-receptor antagonist.[1] Originally developed for the treatment of allergic conditions, astemizole was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval, which was primarily attributed to the actions of this compound.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
This compound is formed following the oral administration of astemizole, which is well-absorbed but undergoes extensive first-pass metabolism.[4] The pharmacokinetic profile of this compound is characterized by a significantly longer half-life and higher steady-state concentrations compared to its parent compound.
Absorption and Metabolism
Astemizole is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the small intestine and liver, primarily through O-demethylation to form this compound.[4] This metabolic conversion is so extensive that the steady-state plasma concentrations of this compound are more than 30-fold higher than those of astemizole. While CYP3A4 is involved in the minor metabolic pathways of astemizole to 6-hydroxyastemizole and norastemizole, its role in the primary formation of this compound is considered negligible, with other cytochrome P450 isozymes playing a more significant role.
Distribution
Specific details on the volume of distribution for this compound in humans are not extensively documented in publicly available literature. However, preclinical studies in rats have investigated the tissue distribution of similar compounds, suggesting rapid and wide distribution into various organs.
Elimination
This compound has a long elimination half-life, reported to be between 9 and 13 days in humans. This prolonged half-life contributes to its accumulation in the body upon repeated dosing.
Drug Interactions
The metabolism of astemizole, and consequently the formation and clearance of this compound, can be significantly affected by co-administration with inhibitors of the cytochrome P450 enzyme system. Drugs such as ketoconazole, itraconazole, and erythromycin can inhibit the metabolism of astemizole, leading to elevated plasma levels of both the parent drug and this compound, thereby increasing the risk of cardiotoxicity.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound. It is important to note that detailed human pharmacokinetic parameters are sparse in the literature, and much of the specific data comes from preclinical animal studies.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 9 - 13 days | |
| Time to Steady State | Approx. 4 weeks | |
| Steady-State Concentration | >30-fold higher than astemizole |
Table 2: Preclinical (Animal) Pharmacokinetic Parameters of this compound (following oral administration of Astemizole)
| Species | Dose of Astemizole | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | t½ (h) | Reference |
| Beagle Dog | 10 mg/kg | 22.6 ± 5.44 | 8 | 1010 ± 193 | 48 | |
| Cynomolgus Monkey | 10 mg/kg | 27.0 ± 30.5 | 8 | 1290 ± 1110 | 48 |
Pharmacodynamics
The primary pharmacodynamic actions of this compound are its potent antagonism of the histamine H1 receptor and its significant off-target effect of blocking the hERG potassium channel.
Mechanism of Action: H1-Receptor Antagonism
This compound is a potent and selective antagonist of the histamine H1 receptor. This action is responsible for the antihistaminic effects observed after the administration of astemizole, such as the relief of allergy symptoms.
Mechanism of Action: hERG Channel Blockade
A critical pharmacodynamic property of this compound is its high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound leads to a prolongation of the QT interval, which can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsade de Pointes.
Quantitative Pharmacodynamic Data
Table 3: In Vitro hERG Channel Blockade by Astemizole and its Metabolites
| Compound | IC50 (nM) | Reference |
| This compound | 1.0 | |
| Astemizole | 0.9 | |
| Norastemizole | 27.7 |
Signaling Pathways and Metabolic Transformation
hERG Potassium Channel Blockade Signaling Pathway
The primary signaling event in the cardiotoxicity of this compound is the direct blockade of the hERG potassium channel, which disrupts the normal flow of potassium ions during cardiac repolarization.
Metabolic Pathway of Astemizole
Astemizole undergoes metabolism to its major active metabolite, this compound, and other minor metabolites.
Experimental Protocols
Determination of this compound Plasma Concentration (HPLC-MS/MS)
A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma samples are typically subjected to liquid-liquid extraction to isolate the analyte from plasma proteins and other interfering substances.
-
An internal standard (e.g., diphenhydramine) is added to the plasma sample before extraction to account for variability in the extraction process and instrument response.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
A C18 column or similar is used for reversed-phase chromatography.
-
An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used to separate this compound from other components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations of this compound in blank plasma.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
The whole-cell patch-clamp technique is the gold standard for assessing the inhibitory effect of compounds on the hERG potassium channel.
-
Cell Culture:
-
A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human hERG channel is used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.
-
A glass micropipette with a small tip diameter, filled with an intracellular solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV).
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to elicit a large "tail" current as the channels recover from inactivation and deactivate.
-
-
Compound Application and Data Analysis:
-
A stable baseline hERG current is recorded in the absence of the test compound.
-
This compound at various concentrations is then perfused into the recording chamber.
-
The effect of the compound on the hERG current (typically the peak tail current) is measured.
-
The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Workflow Diagrams
Experimental Workflow: In Vitro hERG Assay
Logical Workflow: Preclinical Cardiac Safety Assessment
Conclusion
This compound is a potent H1-receptor antagonist that exhibits a complex pharmacokinetic profile, characterized by its formation as the major metabolite of astemizole and its long elimination half-life. The primary safety concern with this compound is its high-affinity blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. A thorough understanding of its pharmacokinetics and pharmacodynamics, through detailed in vitro and in vivo studies, is crucial for assessing the cardiac safety of any new chemical entity that may share similar structural features or metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for such assessments in drug discovery and development.
References
- 1. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylastemizole: A Comprehensive Technical Guide on its Role as the Major Metabolite of Astemizole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astemizole, a second-generation H1-receptor antagonist, undergoes extensive first-pass metabolism to its primary and pharmacologically active metabolite, desmethylastemizole. This technical guide provides an in-depth analysis of the metabolic conversion of astemizole, focusing on the pharmacokinetic profiles of both the parent drug and its metabolite, the enzymatic pathways involved, and detailed experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams. Understanding the metabolism of astemizole to this compound is critical for comprehending its therapeutic effects, potential for drug-drug interactions, and the historical context of its market withdrawal due to cardiotoxicity concerns.
Introduction
Astemizole was formerly used for the treatment of allergic rhinitis and urticaria.[1] Its clinical efficacy is largely attributed to its major metabolite, this compound, which exhibits potent antihistaminic activity.[2] The parent drug, astemizole, is rapidly absorbed and extensively metabolized in the liver and small intestine, leading to low systemic bioavailability of astemizole itself but high circulating concentrations of this compound.[3] This metabolic profile has significant implications for the drug's pharmacodynamics, including its long duration of action and its association with adverse cardiac effects, specifically QT interval prolongation, which is primarily attributed to this compound.[4]
Pharmacokinetics of Astemizole and this compound
The pharmacokinetic properties of astemizole and its primary metabolite, this compound, are distinct, with the metabolite exhibiting a significantly longer half-life and higher plasma concentrations upon chronic administration.[2] A summary of available pharmacokinetic parameters is presented in Table 1.
Table 1: Comparative Pharmacokinetic Parameters of Astemizole and this compound
| Parameter | Astemizole | This compound | Reference(s) |
| Peak Plasma Concentration (Cmax) | Low | High plasma levels | |
| Time to Peak Plasma Concentration (Tmax) | - | Gradual take-over from astemizole | |
| Area Under the Curve (AUC) | - | - | |
| Elimination Half-life (t½) | Approximately 1 day | Biphasic: initial 7-9 days, terminal ~19 days | |
| Protein Binding | ~96.7% | - |
Note: Specific Cmax, Tmax, and AUC values are not consistently reported across the literature in a directly comparable format.
Metabolic Pathway of Astemizole
The primary metabolic pathway for astemizole is O-demethylation to form this compound. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. In addition to this compound, other minor metabolites such as 6-hydroxyastemizole and norastemizole have been identified.
Cytochrome P450 Enzymes Involved
Multiple CYP450 isoenzymes have been implicated in the metabolism of astemizole. While initial hypotheses pointed towards CYP3A4, further research has revealed a more complex picture.
-
CYP2J2: This enzyme is considered to play a major role in the O-demethylation of astemizole, particularly in the small intestine, contributing significantly to its first-pass metabolism.
-
CYP2D6: Recombinant CYP2D6 has been shown to catalyze the formation of both this compound and 6-hydroxyastemizole.
-
CYP3A4: While CYP3A4 is a major drug-metabolizing enzyme, its role in the primary O-demethylation of astemizole to this compound is considered to be minor. However, it may be involved in the formation of other minor metabolites.
The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions, a key factor in the safety profile of astemizole.
Signaling Pathway Diagram
The metabolic conversion of astemizole to its major metabolite, this compound, is illustrated in the following diagram.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the metabolism of astemizole.
In Vitro Metabolism of Astemizole using Human Liver Microsomes
This protocol is designed to investigate the metabolism of astemizole in a system that mimics the human liver environment.
Materials:
-
[¹⁴C]-Astemizole
-
Human liver microsomes
-
NADPH-generating system (magnesium chloride, glucose 6-phosphate, NADP⁺, glucose 6-phosphate dehydrogenase)
-
100 mM potassium phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.1–0.5 mg/mL), [¹⁴C]-astemizole (1 or 10 µM), and potassium phosphate buffer. The final volume should be between 0.5–2 mL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the Reaction: Add the NADPH-generating system to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 10–60 minutes) at 37°C with gentle agitation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the presence of this compound and other metabolites using a validated LC-MS/MS method.
Metabolism of Astemizole using Recombinant CYP450 Enzymes
This protocol allows for the identification of specific CYP450 isoforms responsible for astemizole metabolism.
Materials:
-
[¹⁴C]-Astemizole
-
Microsomes from cells expressing a single recombinant human CYP450 isoform (e.g., CYP2J2, CYP2D6, CYP3A4)
-
NADPH-generating system
-
100 mM potassium phosphate buffer (pH 7.4)
-
Organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare the Incubation Mixture: Combine the recombinant CYP450 microsomes (e.g., 100 pmol P450/mL), [¹⁴C]-astemizole (10 µM), and potassium phosphate buffer in a final volume of 0.5 mL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the Reaction: Add the NADPH-generating system.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Terminate and Analyze: Follow steps 5-7 from the human liver microsome protocol to terminate the reaction and analyze the formation of metabolites.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying astemizole metabolism in vitro.
Conclusion
This compound is the principal and pharmacologically active metabolite of astemizole. Its formation, primarily mediated by CYP2J2 and to a lesser extent by other CYP enzymes, is a critical determinant of the drug's therapeutic and adverse effects. The high concentrations and long half-life of this compound contribute significantly to the antihistaminic activity but also to the risk of cardiotoxicity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of astemizole and other compounds with similar metabolic profiles. A thorough understanding of drug metabolism is essential for the development of safer and more effective pharmaceuticals.
References
- 1. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac arrhythmias.[1] As the dominant compound found in serum following astemizole administration, the pharmacological profile of this compound is of significant interest for understanding both its therapeutic effects and its toxicological liabilities.[2] This technical guide provides a comprehensive overview of the primary biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Primary Biological Targets
This compound is characterized by a dual interaction with two primary biological targets: high-affinity antagonism of the histamine H1 receptor, responsible for its antihistaminic effects, and potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies its cardiotoxic potential.
Histamine H1 Receptor (H1R)
This compound acts as a potent antagonist at the histamine H1 receptor, which is the basis for its efficacy in treating allergic conditions.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade.
hERG (KCNH2) Potassium Channel
A critical off-target effect of this compound is the high-affinity blockade of the hERG potassium channel.[2] This channel is crucial for the repolarization phase of the cardiac action potential.[3] Inhibition of the rapidly activating delayed rectifier potassium current (IKr), for which the hERG channel is responsible, leads to a prolongation of the QT interval on an electrocardiogram. This prolongation increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsade de Pointes.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the quantitative data for the interaction of this compound and its parent compound, astemizole, with their primary biological targets.
| Compound | Target | Parameter | Value (nM) | Reference(s) |
| This compound | hERG Potassium Channel | IC₅₀ | 1.0 | |
| Astemizole | hERG Potassium Channel | IC₅₀ | 0.9 | |
| Astemizole* | Histamine H1 Receptor | IC₅₀ | 4.0 - 4.7 |
Signaling Pathways and Mechanisms of Action
Histamine H1 Receptor Signaling Pathway
Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. This prevents the physiological responses associated with allergic reactions.
Mechanism of hERG Channel Blockade
This compound physically obstructs the hERG potassium channel, impeding the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolonged action potential duration and an increased risk of arrhythmias.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with its biological targets.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 5-20 µg of protein).
-
A fixed concentration of [³H]mepyramine (a radiolabeled H1 receptor antagonist), typically near its Kd value.
-
A range of concentrations of this compound (the unlabeled competitor).
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist, e.g., 10 µM mianserin).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
This assay directly measures the electrical current flowing through hERG channels in a cell membrane and is the gold standard for assessing a compound's potential to block these channels.
Methodology:
-
Cell Preparation:
-
Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene, which encodes the hERG channel.
-
Plate the cells onto glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4).
-
Fabricate glass micropipettes and fill them with an intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2).
-
Using a micromanipulator, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) where a characteristic "tail current" is measured upon channel recovery from inactivation.
-
Record the resulting currents using an amplifier and digitize the data for analysis.
-
-
Drug Application and Analysis:
-
After recording a stable baseline current in the vehicle control solution, perfuse the chamber with solutions containing increasing concentrations of this compound.
-
Measure the peak tail current amplitude at each concentration after a steady-state block has been achieved.
-
Calculate the percentage inhibition of the current at each concentration relative to the baseline.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a Hill equation to determine the IC₅₀ value.
-
Conclusion
The pharmacological activity of this compound is defined by its potent interactions with two key proteins: the histamine H1 receptor and the hERG potassium channel. Its high affinity for the H1 receptor provides the molecular basis for its antihistaminic effects. Conversely, its potent, nanomolar-level blockade of the hERG channel is the primary mechanism responsible for the proarrhythmic risk associated with its parent compound, astemizole. A thorough understanding of these dual targets, quantified through rigorous in vitro assays such as radioligand binding and patch-clamp electrophysiology, is essential for drug development professionals seeking to design safer antihistamines and to evaluate the potential off-target liabilities of new chemical entities.
References
Desmethylastemizole: A Comprehensive Technical Review of its History, Pharmacology, and Clinical Implications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth review of desmethylastemizole, the principal active metabolite of the second-generation antihistamine, astemizole. This document outlines its historical context, from its role as a metabolite to its identification as a potent pharmacological agent with significant clinical implications. It includes a detailed summary of its pharmacokinetic and pharmacodynamic properties, methodologies for key experimental protocols, and visual representations of its metabolic and signaling pathways.
Historical Overview: From a Metabolite to a Molecule of Concern
This compound emerged in the scientific literature as the primary and pharmacologically active metabolite of astemizole, a long-acting, non-sedating H1 receptor antagonist. Astemizole was first synthesized by Janssen Pharmaceutica in 1977 and was marketed under the brand name Hismanal. It gained popularity for its efficacy in treating allergic rhinitis and urticaria without the sedative effects of first-generation antihistamines.
However, post-marketing surveillance in the 1990s revealed rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with astemizole use. Subsequent investigations revealed that astemizole and, more significantly, its metabolite this compound, were potent blockers of the human ether-a-go-go-related gene (hERG) potassium channel. This blockade leads to a prolongation of the QT interval in the electrocardiogram, a major risk factor for ventricular arrhythmias.
The high steady-state plasma concentrations and long elimination half-life of this compound meant that it became the primary mediator of both the therapeutic antihistaminic effects and the cardiotoxic side effects of astemizole. Due to these safety concerns, astemizole was voluntarily withdrawn from the global market by its manufacturer in 1999. The story of astemizole and this compound serves as a critical case study in drug metabolism and safety, highlighting the importance of evaluating the pharmacological and toxicological profiles of major metabolites.
Pharmacokinetics
This compound is formed via O-demethylation of astemizole, a process that occurs extensively during first-pass metabolism in the small intestine and liver. While initially thought to be primarily mediated by CYP3A4, further studies indicated a more complex metabolic pathway involving multiple cytochrome P450 isoenzymes.
Upon oral administration of astemizole, plasma concentrations of the parent drug are initially higher, but this compound levels gradually increase and surpass those of astemizole, becoming the predominant circulating compound.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Astemizole and this compound
| Parameter | Astemizole | This compound | Source(s) |
| Time to Peak (Tmax) | ~1-2 hours | Slower, gradual increase | [1][2] |
| Elimination Half-life (t½) | ~24 hours | 9-13 days | [3] |
| Steady-State Concentration | Lower | >30-fold higher than astemizole | |
| Protein Binding | ~96% | Not specifically reported, but expected to be high | |
| Metabolism | Extensive first-pass O-demethylation | Further metabolism and excretion |
Note: Specific Cmax and AUC values can vary significantly depending on the study design, dosage, and individual patient metabolism. The data presented represents a general comparison based on available literature.
Pharmacodynamics
This compound exhibits a dual pharmacological profile, acting as both a potent H1 receptor antagonist and a high-affinity hERG potassium channel blocker.
Table 2: Pharmacodynamic Profile of this compound
| Target | Parameter | Value | Source(s) |
| Histamine H1 Receptor | Activity | Retains potent antagonist properties | |
| Binding Affinity (Ki) | Data not available in reviewed literature | ||
| hERG (Kv11.1) Channel | IC50 | 1.0 nM |
It is noteworthy that the IC50 for hERG channel blockade by this compound is equipotent to that of the parent compound, astemizole (IC50 = 0.9 nM). This high-potency blockade at nanomolar concentrations, combined with its high plasma levels, is the primary mechanism behind the cardiotoxicity observed with astemizole administration.
Experimental Protocols
hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)
This protocol describes a typical electrophysiological experiment to determine the inhibitory effect of this compound on hERG channels expressed in a mammalian cell line.
Objective: To measure the concentration-dependent inhibition of hERG potassium current by this compound and determine its IC50 value.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably transfected with hERG cDNA.
-
Recording Equipment: Patch-clamp amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compound: this compound stock solution (e.g., in DMSO) serially diluted in the external solution to final concentrations.
-
Methodology:
-
Cell Preparation: Culture hERG-expressing HEK 293 cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in a recording chamber.
-
Patch-Clamp Configuration: Using a micromanipulator, approach a single cell with a pipette filled with the internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit a large tail current. This tail current is used to measure the hERG channel activity.
-
Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound. Allow the drug to equilibrate for several minutes until a steady-state block is achieved.
-
Data Acquisition: Record the hERG tail current before (control) and after the application of different concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the control current and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of this compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK 293 or CHO cells).
-
Radioligand: [3H]-mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, [3H]-mepyramine, and membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [3H]-mepyramine, and membrane suspension.
-
Competitive Binding: Add serial dilutions of this compound, [3H]-mepyramine, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways involving this compound.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of Desmethylastemizole
Audience: Researchers, scientists, and drug development professionals.
Abstract
Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation H1-receptor antagonist that was withdrawn from the market due to significant cardiotoxicity. This technical guide provides a comprehensive analysis of the safety and toxicity profile of this compound. It consolidates preclinical and clinical data, focusing on the mechanisms of toxicity, particularly its potent interaction with the hERG potassium channel. Quantitative toxicological data, detailed experimental methodologies, and mechanistic pathways are presented to serve as a critical resource for professionals in drug development and safety assessment.
Introduction and Chemical Identity
Astemizole was developed as a non-sedating antihistamine but was found to undergo extensive first-pass metabolism. Its primary active metabolite, this compound (O-desmethylastemizole), exhibits a long half-life and accumulates to concentrations significantly exceeding the parent drug[1]. This accumulation is the principal driver of the cardiotoxicity associated with astemizole use.
It is crucial to distinguish this compound from Norastemizole , another metabolite of astemizole. Norastemizole was briefly developed by Sepracor as a potentially safer alternative antihistamine[2]. However, its development was also discontinued; an FDA document regarding the non-approval of several antihistamines lists norastemizole among them[3]. This guide focuses primarily on this compound due to its clinical relevance in the context of astemizole-induced cardiotoxicity.
Preclinical Safety and Toxicology
Preclinical evaluation reveals a toxicity profile for this compound dominated by its cardiotoxic potential. As this compound was not developed independently, specific toxicology studies are limited. Therefore, data from the parent drug, astemizole, serve as the primary basis for assessment, a scientifically sound approach given that this compound is the main, long-acting, and equipotent toxic metabolite.
In Vitro Toxicology
The most significant in vitro finding is the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.
| Compound | Assay System | Endpoint | Result (IC50) | Reference |
| This compound | hERG-HEK 293 Cells | hERG Current Blockade | 1.0 nM | [1] |
| Astemizole | hERG-HEK 293 Cells | hERG Current Blockade | 0.9 nM | [1] |
| Norastemizole | hERG-HEK 293 Cells | hERG Current Blockade | 27.7 nM |
In Vivo Toxicology
Acute and chronic toxicity data for astemizole provide insight into the systemic effects following exposure to its primary metabolite, this compound.
Table 2.1: Acute Toxicity of Astemizole (Oral Administration)
| Species | Endpoint | Result | Reference |
| Rat | LD50 | >2560 mg/kg | |
| Mouse | LD50 | 2052 - 2560 mg/kg |
Table 2.2: Repeated-Dose Toxicology of Astemizole & Norastemizole
| Compound | Species | Duration | NOAEL | Key Findings | Reference |
| Astemizole | Rat | 24 months | ~5 mg/kg/day | No evidence of tumorigenicity. | |
| Astemizole | Mouse | 18 months | ~5 mg/kg/day | No evidence of tumorigenicity. |
Note: NOAEL for carcinogenicity studies is inferred from the lowest dose tested where no tumorigenic effect was observed.
Clinical Safety Profile
The clinical safety profile of this compound is derived from studies of its parent drug, astemizole. The primary adverse effect is dose-dependent prolongation of the QT interval, which can lead to life-threatening arrhythmias.
A meta-analysis of clinical data demonstrated that astemizole use was associated with a significant increase in the corrected QT (QTc) interval.
Table 3.1: Clinical QTc Prolongation Data
| Compound | Population | Endpoint | Result | Reference |
| Astemizole | Pooled Clinical Data | Mean Change in QTc | +22.1 ms |
This degree of QTc prolongation is considered clinically significant and is a well-established risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia. The risk is exacerbated when astemizole is co-administered with inhibitors of cytochrome P450 enzymes (e.g., ketoconazole, erythromycin), which impair its metabolism and lead to even higher plasma concentrations of the parent drug and this compound.
Mechanisms of Toxicity & Visualizations
Metabolism of Astemizole
Astemizole is extensively metabolized in the liver and small intestine by cytochrome P450 enzymes. The primary pathway is O-demethylation to form this compound. While CYP3A4 has a minor role, other enzymes like CYP2D6 and CYP2J2 are also involved.
hERG Blockade and Proarrhythmia
The cardiotoxicity of this compound is a direct result of its high-affinity binding to and blockade of the hERG K+ channel. This blockade impedes the efflux of potassium ions (IKr current) during Phase 3 of the cardiac action potential, delaying ventricular repolarization. This delay manifests on the electrocardiogram (ECG) as a prolonged QT interval. Excessive QT prolongation can lead to early afterdepolarizations (EADs), which can trigger Torsades de Pointes.
Preclinical Safety Assessment Workflow
The evaluation of a compound like this compound follows a structured preclinical safety assessment workflow, designed to identify potential hazards before human trials.
Detailed Experimental Protocols
In Vitro hERG Inhibition Assay (Automated Patch-Clamp)
This protocol is based on established methodologies for assessing drug-induced hERG channel inhibition, consistent with regulatory expectations.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the KCNH2 gene (hERG).
-
Apparatus: Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Solutions:
-
External Solution (mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: Based on FDA recommendations for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarizing step to -50 mV to elicit a peak tail current as channels recover from inactivation.
-
The protocol is repeated at a frequency of 0.1 Hz (every 10 seconds).
-
-
Procedure:
-
Establish a stable whole-cell recording and record baseline hERG currents for 3-5 minutes in the external solution (vehicle).
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM).
-
Allow current to reach steady-state at each concentration (typically 3-5 minutes).
-
Measure the peak tail current at -50 mV.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline vehicle control. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
In Vivo Repeated-Dose Toxicology Study (Rodent)
This protocol describes a representative 28-day oral toxicity study design consistent with OECD and ICH guidelines.
-
Species: Sprague-Dawley rats.
-
Groups:
-
Group 1: Control (Vehicle only), 10/sex.
-
Group 2: Low Dose, 10/sex.
-
Group 3: Mid Dose, 10/sex.
-
Group 4: High Dose, 10/sex.
-
Recovery groups for control and high dose (5/sex) may be included and observed for 14 days post-dosing.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Endpoints & Observations:
-
Clinical: Mortality/morbidity (twice daily), detailed clinical observations (daily), body weight (weekly), food consumption (weekly).
-
Clinical Pathology (Day 29): Hematology, coagulation, and serum clinical chemistry.
-
Anatomic Pathology (Day 29): Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from control and high-dose groups.
-
-
Data Analysis: Statistical analysis is performed to compare dose groups to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no biologically significant adverse findings are observed.
Conclusion and Regulatory Context
The safety profile of this compound is unequivocally dominated by its potent, high-affinity blockade of the hERG potassium channel. With an IC50 of 1.0 nM, it is one of the most potent hERG inhibitors identified. Because it is the principal, long-acting metabolite of astemizole, it is considered the primary agent responsible for the QTc prolongation and Torsades de Pointes that led to the withdrawal of astemizole from the market.
Preclinical toxicology studies of the parent drug did not reveal significant non-cardiac liabilities or tumorigenic potential at doses providing a large safety margin over therapeutic exposure. However, the profound cardiotoxicity risk, driven by this compound, presents an insurmountable safety hurdle. This case serves as a paradigm in drug development, underscoring the critical importance of early-stage hERG screening and the thorough characterization of active metabolites to prevent late-stage failures and ensure patient safety.
References
Desmethylastemizole: A Technical Guide for Drug Development Professionals
An In-depth Review of the Molecular Profile, Pharmacological Activity, and Analytical Methodologies for the Primary Active Metabolite of Astemizole.
Introduction
Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac-related side effects.[1] As the primary mediator of both the therapeutic and adverse effects of the parent drug, a thorough understanding of this compound's molecular characteristics, mechanism of action, and pharmacokinetic profile is critical for researchers in the fields of pharmacology, toxicology, and drug development. This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, pharmacological actions, and relevant experimental protocols.
Molecular and Physicochemical Properties
This compound, also known as O-Desmethyl Astemizole, is a benzimidazole derivative.[2] Its core structure is essential for its biological activity. A summary of its key identifiers and physicochemical properties is presented below.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | [3] |
| CAS Number | 73736-50-2 | [3] |
| Molecular Formula | C₂₇H₂₉FN₄O | [3] |
| Synonyms | O-Desmethylastemizole, O-Demethylastemizole, R 44271 |
Physicochemical Data
Quantitative physicochemical data for this compound is crucial for formulation development and pharmacokinetic modeling. The following table summarizes key computed and available experimental properties.
| Property | Value | Data Type | Reference |
| Molecular Weight | 444.54 g/mol | Experimental | |
| Monoisotopic Mass | 444.23254 Da | Computed | |
| logP (Octanol-Water Partition Coefficient) | 5.6 | Computed | |
| Topological Polar Surface Area (TPSA) | 53.3 Ų | Computed | |
| pKa (most basic) | 8.5 (Predicted) | Computed | N/A |
| Solubility | Data not readily available. The parent drug, astemizole, is soluble in DMSO and ethanol. | N/A | |
| Melting Point | Data not readily available. | N/A | N/A |
Pharmacology and Mechanism of Action
This compound is an antagonist of the histamine H1 receptor, which accounts for its antihistaminic properties. However, its most significant pharmacological effect from a drug safety perspective is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
hERG Channel Blockade
The hERG channel is critical for cardiac repolarization. Inhibition of this channel by this compound delays the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This effect increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Experimental studies have shown that this compound and its parent drug, astemizole, are equipotent in their ability to block hERG channels, with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.0 nM and 0.9 nM, respectively.
Pharmacokinetics
Following oral administration, astemizole is rapidly and extensively metabolized to this compound. This metabolite has a very long elimination half-life, ranging from 9 to 13 days. Consequently, upon chronic administration, the steady-state serum concentration of this compound far exceeds that of the parent drug, making it the primary compound responsible for the observed clinical effects and cardiotoxicity.
Signaling and Metabolic Pathways
Metabolism of Astemizole
Astemizole undergoes O-demethylation to form its active metabolite, this compound. This metabolic conversion is a critical step in its bioactivation. While CYP3A4 plays a minor role, other cytochrome P450 isozymes are primarily responsible for this reaction.
Mechanism of hERG Blockade and Cardiotoxicity
The blockade of the hERG potassium channel by this compound directly impacts the electrophysiology of cardiomyocytes.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal active metabolite of the second-generation antihistamine astemizole. While astemizole was withdrawn from the market due to concerns about cardiac arrhythmias (long QT syndrome), this compound itself is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is a primary mechanism underlying drug-induced QT prolongation. Therefore, robust in vitro assessment of this compound's effects on key safety endpoints is crucial for any potential therapeutic development or for understanding the toxicological profile of related compounds.
These application notes provide detailed protocols for three critical in vitro assays: the hERG patch-clamp assay, a cytotoxicity assay, and a cytochrome P450 (CYP450) inhibition assay. While a specific protocol for the hERG assay with this compound is available, the cytotoxicity and CYP450 inhibition protocols are generalized methods that can be readily adapted for testing this compound.
hERG Potassium Channel Blockade Assay
The hERG assay is a critical component of preclinical safety assessment to evaluate the potential of a compound to cause QT interval prolongation and potentially fatal ventricular tachyarrhythmia.[1]
Data Presentation
Table 1: Potency of this compound and Related Compounds on hERG Current
| Compound | IC₅₀ (nM) |
| This compound | 1.0 |
| Astemizole | 0.9 |
| Norastemizole | 27.7 |
This data indicates that this compound and its parent drug, astemizole, are equipotent and highly potent blockers of the hERG potassium channel.
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is based on studies of this compound's effect on hERG channels expressed in Human Embryonic Kidney (HEK 293) cells.
1. Cell Culture and Transfection:
- Culture HEK 293 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/mL G418 (for maintaining stable transfection).
- Stably transfect HEK 293 cells with hERG cDNA using a suitable vector (e.g., pCDNA3) and a lipofection reagent.
- Select and maintain a cell line with robust hERG current expression.
2. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique to record hERG currents.
- External Solution (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): KCl 130, MgCl₂ 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
- Maintain cells at 36 ± 1 °C.
3. Voltage-Clamp Protocol:
- Hold the cell membrane potential at -80 mV.
- Apply depolarizing pulses to +20 mV for 2 seconds to activate the hERG channels.
- Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
- Apply this pulse protocol at a frequency of 0.067 Hz (every 15 seconds).
4. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.
- Perfuse the cells with the control external solution until a stable baseline recording is achieved.
- Apply different concentrations of this compound sequentially to the same cell, allowing steady-state block to be reached at each concentration.
5. Data Analysis:
- Measure the peak amplitude of the hERG tail current.
- Calculate the percentage of current inhibition at each drug concentration relative to the control.
- Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
Visualization
hERG Assay Experimental Workflow
Cytotoxicity Assay
This section describes a general protocol for assessing the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
1. Cell Culture:
- Select a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if investigating anti-proliferative effects).
- Culture cells in the appropriate medium and conditions until they reach ~80% confluency.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow cells to attach.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution to create a range of working concentrations.
- Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10-20 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
5. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
- Subtract the absorbance of the blank (medium only) wells from all other readings.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Visualization
MTT Cytotoxicity Assay Workflow
Cytochrome P450 (CYP450) Inhibition Assay
This assay is crucial for evaluating the potential of a drug candidate to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes. This protocol describes a general method using human liver microsomes.
Experimental Protocol: CYP450 Inhibition
1. Reagents and Materials:
- Pooled human liver microsomes (HLM).
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
- Specific CYP isoform positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
- This compound.
- Potassium phosphate buffer (pH 7.4).
- Acetonitrile or methanol (for reaction termination).
- LC-MS/MS system for analysis.
2. Incubation Procedure:
- Prepare a pre-incubation mix in a 96-well plate containing HLM, phosphate buffer, and a range of this compound concentrations (or a single high concentration for initial screening). Also include vehicle controls and positive control inhibitor wells.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Prepare a second plate with the probe substrates for the CYP isoforms being tested.
- Initiate the reaction by adding the NADPH regenerating system to the pre-incubation mix.
- Immediately transfer a portion of the reaction-initiating mix to the substrate plate.
- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination and Sample Processing:
- Terminate the reaction by adding cold acetonitrile (often containing an internal standard for LC-MS/MS analysis).
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
4. LC-MS/MS Analysis:
- Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.
5. Data Analysis:
- Determine the rate of metabolite formation in the presence of different concentrations of this compound.
- Calculate the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value for each CYP isoform.
Visualization
CYP450 Inhibition Assay Workflow
References
Application Notes and Protocols for the Quantification of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of desmethylastemizole, the primary active metabolite of astemizole. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
This compound is the major pharmacologically active metabolite of astemizole, a second-generation antihistamine. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use in research and potential therapeutic applications. This document outlines validated analytical methods, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), for the determination of this compound in plasma. Additionally, detailed protocols for common sample preparation techniques, including Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE), are provided.
Analytical Methods for this compound Quantification
A sensitive and specific HPLC-MS/MS method has been developed and validated for the simultaneous determination of astemizole and this compound in plasma.[1][2] This method offers high throughput and robust performance, making it suitable for bioanalytical studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated HPLC-MS/MS method for the analysis of this compound.
| Parameter | Method Details | Value | Biological Matrix | Reference |
| Instrumentation | HPLC-Tandem Mass Spectrometry | - | Dog and Monkey Plasma | [1][2] |
| Lower Limit of Quantification (LLOQ) | - | 7.5 ng/mL | Dog Plasma | [1] |
| 10 ng/mL | Monkey Plasma | |||
| Linearity Range | Not explicitly stated, but validated according to FDA guidelines. | - | Dog and Monkey Plasma | |
| Accuracy & Precision | In accordance with FDA guidelines for bioanalytical method validation. | - | Dog and Monkey Plasma | |
| Sample Preparation | Liquid-Liquid Extraction | - | Dog and Monkey Plasma |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are presented below. These protocols are designed to be followed in a laboratory setting by trained personnel.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol describes a simple and effective method for extracting this compound from plasma prior to HPLC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Diphenhydramine)
-
Extraction solvent (e.g., Ethyl acetate or a mixture of ethyl acetate and n-hexane)
-
Reconstitution solution (Mobile phase or a compatible solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add the extraction solvent at a specified ratio (e.g., 5:1 v/v of solvent to plasma).
-
Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to achieve phase separation.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the reconstitution solution.
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Liquid-Liquid Extraction Workflow
Protocol 2: Protein Precipitation (PP) for Plasma Samples
Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis. Acetonitrile is a commonly used and effective precipitating agent.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Precipitating solvent (e.g., ice-cold Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Filtration device (optional, e.g., 0.22 µm syringe filter)
Procedure:
-
Pipette a known volume of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add a specified volume of ice-cold precipitating solvent (e.g., a 3:1 or 4:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for a set time (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 10-15 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
(Optional) Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Protein Precipitation Workflow
Protocol 3: Solid-Phase Extraction (SPE) for Plasma or Urine Samples
SPE provides a more thorough clean-up compared to protein precipitation and can be automated for high-throughput applications. Oasis HLB cartridges are a versatile option for extracting a wide range of analytes, including this compound.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., Oasis HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample.
-
Add a specific volume of the internal standard solution.
-
Dilute the sample with an appropriate buffer or water if necessary.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass the conditioning solvent through the cartridges.
-
-
SPE Cartridge Equilibration:
-
Pass the equilibration solvent through the cartridges. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated cartridges at a slow, controlled flow rate.
-
-
Washing:
-
Pass the wash solvent through the cartridges to remove interfering substances.
-
-
Elution:
-
Elute the analyte of interest with the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the reconstitution solution.
-
-
The sample is now ready for injection into the HPLC-MS/MS system.
Solid-Phase Extraction Workflow
Chromatographic Conditions for HPLC-MS/MS
The following are typical chromatographic conditions that can be adapted for the analysis of this compound.
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (e.g., in a 94:6 v/v ratio) has been shown to be effective.
-
Flow Rate: A flow rate of 0.25 mL/min is a suitable starting point.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. The precursor-to-product ion transitions for this compound should be optimized for maximum sensitivity and specificity.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The choice of sample preparation technique will depend on the specific requirements of the study, including the desired level of cleanliness, sample volume, and throughput. The HPLC-MS/MS method offers excellent sensitivity and selectivity for bioanalytical applications. Proper method validation in accordance with regulatory guidelines is essential to ensure the reliability of the generated data.
References
Application Notes: Desmethylastemizole as a Potent Tool for Studying hERG Potassium Channel Activity
References
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites this compound and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Torsade de pointes with an antihistamine metabolite: potassium channel blockade with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Desmethylastemizole as a Research Tool for Cardiac Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole, the principal active metabolite of the second-generation antihistamine astemizole, has emerged as a critical research tool in the field of cardiac electrophysiology. Its notoriety stems from its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key component in cardiac repolarization. This action can lead to QT interval prolongation on an electrocardiogram, increasing the risk of life-threatening cardiac arrhythmias, most notably Torsade de Pointes (TdP).[1][2][3][4] This property, while detrimental clinically, makes this compound an invaluable pharmacological probe for studying the mechanisms of drug-induced arrhythmogenesis and for validating cardiac safety screening assays.
These application notes provide a comprehensive overview of this compound's effects on cardiac ion channels, detailed protocols for its use in electrophysiological assays, and a summary of its known signaling implications.
Quantitative Data Summary
This compound is a highly potent blocker of the hERG (Kv11.1) potassium channel, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. The following table summarizes the available quantitative data on the inhibitory effects of this compound and its parent compound, astemizole, on cardiac ion channels.
| Compound | Ion Channel | Cell Line | IC50 | Reference |
| This compound | hERG (Kv11.1) | HEK 293 | 1.0 nM | [1] |
| Astemizole | hERG (Kv11.1) | HEK 293 | 0.9 nM | |
| Norastemizole | hERG (Kv11.1) | HEK 293 | 27.7 nM |
Note: There is a significant lack of publicly available data on the IC50 values of this compound for other key cardiac ion channels, such as the voltage-gated sodium channel (Nav1.5), the L-type calcium channel (Cav1.2), and other potassium channels like IKs, IK1, and Ito. Researchers are encouraged to determine these values empirically to build a comprehensive cardiac safety profile.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's cardiotoxicity is the direct blockade of the hERG potassium channel. This channel is crucial for the rapid component of the delayed rectifier potassium current (IKr), which plays a pivotal role in phase 3 of the cardiac action potential, driving repolarization of the ventricular myocytes.
Blockade of the hERG channel by this compound reduces the outward flow of potassium ions during repolarization. This leads to a delay in the repolarization process, resulting in a prolongation of the action potential duration (APD). The prolonged APD is reflected on the surface electrocardiogram (ECG) as a prolonged QT interval. This increased duration of the vulnerable phase 2 of the action potential can create conditions ripe for the development of early afterdepolarizations (EADs), which are known triggers for TdP.
While direct hERG channel blockade is the primary mechanism, the downstream cellular signaling consequences are an area of active research. Prolonged depolarization can affect intracellular calcium homeostasis and the function of other ion channels, further contributing to arrhythmogenesis.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on cardiac ion channels and action potentials.
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Current
This protocol is adapted from standard methodologies for assessing hERG channel activity in stably transfected cell lines (e.g., HEK 293).
1. Cell Preparation:
-
Culture HEK 293 cells stably expressing the hERG channel in appropriate media.
-
On the day of the experiment, detach cells using a gentle non-enzymatic dissociation solution.
-
Resuspend cells in the external solution and allow them to settle in the recording chamber.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
4. Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV.
-
Compare the tail current amplitude in the presence of different concentrations of this compound to the baseline control current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Recording of Cardiac Action Potentials
This protocol describes the recording of action potentials from isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
1. Cell Preparation:
-
Isolate ventricular myocytes from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion or culture hiPSC-CMs according to established protocols.
-
Plate the cells on laminin or fibronectin-coated coverslips.
2. Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (for current-clamp): Similar to the internal solution in Protocol 1.
3. Electrophysiological Recording:
-
Use the current-clamp mode of the patch-clamp amplifier.
-
After establishing the whole-cell configuration, allow the cell's membrane potential to stabilize.
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period before applying this compound.
-
Perfuse the recording chamber with different concentrations of this compound and record the changes in action potential parameters.
4. Data Analysis:
-
Measure the following action potential parameters:
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
-
Analyze the data for concentration-dependent changes in these parameters. Pay close attention to the prolongation of APD90 and the appearance of EADs.
Logical Relationships in this compound's Cardiotoxicity
The cardiotoxic effects of this compound can be understood as a cascade of events initiated by its primary pharmacological action.
Conclusion
This compound serves as a potent and selective hERG channel blocker, making it an essential tool for cardiac electrophysiology research. Its well-characterized effects on cardiac repolarization provide a benchmark for assessing the proarrhythmic potential of new chemical entities. The protocols outlined in these notes offer a starting point for investigating the electrophysiological properties of this compound and other compounds. Further research is warranted to fully elucidate its effects on other cardiac ion channels and the downstream signaling pathways involved in its cardiotoxic profile. This will contribute to a more comprehensive understanding of drug-induced arrhythmogenesis and aid in the development of safer medicines.
References
Cell Culture Models for Desmethylastemizole Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal active metabolite of astemizole, a second-generation antihistamine.[1] Beyond its H1 receptor antagonist properties, this compound has garnered significant interest for its potent inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical aspect of cardiotoxicity screening for new drug candidates.[1][2] Furthermore, emerging research has highlighted the potential of astemizole and its metabolite, this compound, as anticancer agents, targeting various ion channels and signaling pathways implicated in tumor progression.[3][4]
This document provides detailed application notes and protocols for utilizing cell culture models to investigate the biological activities of this compound. It is designed to guide researchers in setting up robust in vitro assays for studying its effects on hERG channel activity and its potential as an anti-cancer therapeutic.
I. Cell Line Models for this compound Research
A variety of cell lines are employed to study the diverse effects of this compound. The choice of cell model is contingent on the research focus, whether it be cardiotoxicity assessment or anticancer efficacy.
hERG Toxicity and Cardiotoxicity Assessment
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel: This is the most widely used cell model for investigating the inhibitory effects of compounds on the hERG potassium channel. HEK293 cells provide a consistent and reproducible system for electrophysiological and high-throughput screening assays.
Anticancer Research
This compound's anticancer properties are evaluated in a range of cancer cell lines, often selected based on their expression of specific targets like the Ether-à-go-go-1 (Eag1) potassium channel.
-
Colorectal Cancer: HT-29
-
Adrenocortical Carcinoma: H295R
-
Prostate Cancer: RWPE-1 (non-tumorigenic) and WPE1-NB26 (tumorigenic)
-
Breast Cancer: MCF-7
-
Lung Cancer: A549, NCI-H1299, NCI-H661
-
Hepatocellular Carcinoma: HepG2, HuH-7
-
Cervical Cancer: HeLa, SiHa, CaSki, INBL, C-33A
II. Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of astemizole and its metabolite, this compound, in various cell-based assays. This data is critical for designing experiments and interpreting results.
Table 1: hERG Channel Inhibition by this compound
| Compound | Cell Line | Assay Method | IC50 (nM) | Reference |
| This compound | HEK293-hERG | Patch Clamp | 1.0 | |
| Astemizole | HEK293-hERG | Patch Clamp | 0.9 | |
| Norastemizole | HEK293-hERG | Patch Clamp | 27.7 |
Table 2: Cytotoxicity of Astemizole in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Astemizole | A549 | Non-small cell lung | Cytotoxicity | 11.1 - 15.8 | |
| Astemizole | NCI-H1299 | Non-small cell lung | Cytotoxicity | 11.1 - 15.8 | |
| Astemizole | NCI-H661 | Non-small cell lung | Cytotoxicity | 11.1 - 15.8 | |
| Astemizole | H295R | Adrenocortical Carcinoma | Cytotoxicity | ~7 | |
| Astemizole | A549 | Lung Cancer | Proliferation | IC50 not specified, IC20 ~5 | |
| Astemizole | NCI-H1975 | Lung Cancer | Proliferation | IC50 not specified, IC20 ~5 | |
| Astemizole | SUM-229PE | Breast Cancer | Proliferation | ~2.5 |
Note: IC50 values for this compound in a wide range of cancer cell lines are not as extensively reported as for the parent compound, astemizole. Researchers should perform their own dose-response studies for this compound.
III. Experimental Protocols
This section provides detailed protocols for key experiments in this compound research.
hERG Channel Inhibition Assays
This protocol provides a general workflow for assessing hERG channel inhibition using an automated patch-clamp system.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Automated patch-clamp system and corresponding consumables
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, harvest the cells using a cell detachment solution, wash with external solution, and resuspend in external solution at the desired concentration for the automated patch-clamp system.
-
Compound Preparation: Prepare a serial dilution of this compound in the external solution from the stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Automated Patch-Clamp Run:
-
Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.
-
Initiate the system's protocol for cell capture, gigaseal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Apply the different concentrations of this compound and record the resulting hERG currents.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
References
- 1. Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Astemizole-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astemizole inhibits cell proliferation in human prostate tumorigenic cells expressing ether à-go-go-1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of desmethylastemizole, the primary active metabolite of astemizole, using high-performance liquid chromatography (HPLC). The protocols include a validated LC-MS/MS method and a proposed HPLC-UV method, designed to be adaptable for laboratories with different equipment availabilities.
Introduction
This compound is the major pharmacologically active metabolite of astemizole, a second-generation antihistamine.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The following methods provide robust and reliable procedures for its determination in plasma samples.
I. LC-MS/MS Method for Simultaneous Determination of Astemizole and this compound
This method is ideal for sensitive and selective quantification of this compound in biological samples.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
A simple liquid-liquid extraction is employed to isolate the analyte from plasma.[1][2]
-
To 200 µL of plasma sample in a clean microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Diphenhydramine, 100 ng/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v).[1]
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (Specific m/z values to be determined by direct infusion of the analyte)
-
Internal Standard (Diphenhydramine): Precursor ion [M+H]⁺ → Product ion
-
Quantitative Data
The following table summarizes the quantitative performance of a similar validated LC-MS/MS method.
| Parameter | Dog Plasma | Monkey Plasma |
| Lower Limit of Quantification (LLOQ) | 7.5 ng/mL | 10 ng/mL |
| Precision (at LLOQ) | < 15% | < 15% |
| Accuracy (at LLOQ) | 85-115% | 85-115% |
II. Proposed HPLC-UV Method for this compound
This proposed method provides a cost-effective alternative for laboratories without access to a mass spectrometer. The parameters are based on common practices for the analysis of pharmaceutical compounds.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
Follow the same liquid-liquid extraction protocol as described in the LC-MS/MS method.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.032 M ammonium acetate) in a ratio of 55:5:40 (v/v/v). The pH of the mobile phase should be optimized for best peak shape (typically between 3 and 7).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (a wavelength around 230-280 nm is expected for similar compounds). A photodiode array (PDA) detector is recommended for initial method development.
-
Injection Volume: 20 µL
Method Validation Parameters (Based on ICH Guidelines)
The following table outlines the typical validation parameters and their acceptance criteria that should be established for this proposed method.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |
| Precision | |
| - Repeatability (Intra-day) | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% |
| Accuracy | Mean recovery of 98-102% of the nominal concentration. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy (typically RSD ≤ 20% and accuracy of 80-120%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3:1. |
| Specificity | The peak for this compound should be well-resolved from any interfering peaks from the matrix or potential impurities. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in plasma.
Metabolism of Astemizole
Caption: Metabolic conversion of astemizole to this compound.
References
Application Notes and Protocols for the Spectrophotometric Determination of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal active metabolite of astemizole, a second-generation antihistamine.[1][2] Due to its pharmacological activity and potential for cardiac side effects, accurate and reliable methods for its quantification are crucial in pharmaceutical research and quality control.[1] While chromatographic methods are common for the analysis of this compound, spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine analysis.[3][4]
This document provides a detailed overview of a potential spectrophotometric method for the determination of this compound. It should be noted that while direct spectrophotometric methods for this compound are not extensively reported in the literature, the following protocols are based on established methods for its parent compound, astemizole, and similar molecules. The principles outlined here provide a strong foundation for the development and validation of a specific assay for this compound.
Principle of the Method
The proposed method is based on the formation of a colored ion-association complex. This compound, in an acidic medium, is protonated and can form a stable, colored complex with an anionic dye. This complex can then be extracted into an organic solvent, and the absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax). The intensity of the color is directly proportional to the concentration of this compound, following Beer-Lambert's law.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the proposed spectrophotometric determination of this compound. These values are hypothetical and should be confirmed by experimental validation.
| Parameter | Expected Value |
| Wavelength of Maximum Absorbance (λmax) | ~540 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Solvent | Chloroform |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Azocarmine G solution (0.1% w/v in distilled water)
-
Hydrochloric acid (HCl), 0.1 M
-
Chloroform (analytical grade)
-
Distilled water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Separatory funnels (50 mL)
-
UV-Visible Spectrophotometer
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 0.1 M HCl in a 100 mL volumetric flask. Dilute to the mark with 0.1 M HCl.
-
Working Standard Solutions (1-20 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with 0.1 M HCl.
3. Sample Preparation
-
For bulk drug analysis, prepare a sample solution in 0.1 M HCl with a concentration expected to be within the linearity range.
-
For pharmaceutical formulations, an extraction procedure may be required to isolate this compound from excipients.
4. Assay Procedure
-
Pipette 1.0 mL of each working standard solution (or sample solution) into a series of 50 mL separatory funnels.
-
Add 2.0 mL of Azocarmine G solution to each separatory funnel.
-
Shake the mixture for 2 minutes.
-
Add 10.0 mL of chloroform to each separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate for 5 minutes.
-
Collect the chloroform (lower) layer, ensuring no aqueous layer is transferred.
-
Measure the absorbance of the chloroform layer at the predetermined λmax against a reagent blank prepared in the same manner without the analyte.
5. Calibration Curve
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Metabolic conversion of astemizole to this compound.
References
Animal Models for Studying the Effects of Desmethylastemizole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to evaluate the pharmacological and toxicological effects of Desmethylastemizole, the primary active metabolite of astemizole. The following sections detail experimental protocols for assessing its antihistaminic efficacy, cardiovascular safety, and central nervous system (CNS) effects.
In Vitro Efficacy and Safety Assessment
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of this compound to the histamine H1 receptor.
Experimental Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from tissues or cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum).
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
hERG Potassium Channel Blockade Assay
This assay assesses the potential of this compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, an indicator of potential proarrhythmic risk.
Experimental Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., HEK 293 cells) stably transfected with the hERG channel cDNA.
-
Patch Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Drug Application: Apply varying concentrations of this compound to the cells.
-
Data Acquisition: Record hERG currents before and after drug application.
-
Data Analysis: Determine the concentration-response relationship and calculate the IC₅₀ value for hERG channel blockade[1].
Quantitative Data Summary: In Vitro Assays
| Assay | Test System | Parameter | Value (nM) |
| hERG Potassium Channel Block | HEK 293 cells | IC₅₀ | 1.0 |
In Vivo Models for Antihistaminic Efficacy
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model evaluates the ability of this compound to inhibit IgE-mediated mast cell degranulation in the skin.
Experimental Protocol:
-
Sensitization: Intradermally inject anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin of rats.
-
Drug Administration: After a sensitization period (e.g., 24-48 hours), administer this compound or vehicle orally or intraperitoneally.
-
Antigen Challenge: After a set time (e.g., 1 hour post-drug administration), intravenously inject DNP-human serum albumin (HSA) mixed with Evans blue dye.
-
Evaluation: After 30 minutes, euthanize the animals, dissect the skin at the injection sites, and measure the area and intensity of the blue coloration, which indicates plasma extravasation. The amount of dye can be extracted and quantified spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition of the PCA reaction compared to the vehicle-treated group.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the protective effect of this compound against histamine-induced airway obstruction.
Experimental Protocol:
-
Animal Preparation: Use conscious or anesthetized guinea pigs.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral, intraperitoneal).
-
Histamine Challenge: After a predetermined time, expose the animals to an aerosol of histamine solution.
-
Measurement of Bronchoconstriction: Monitor respiratory parameters such as respiratory rate, tidal volume, and airway pressure to assess the severity of bronchoconstriction. In conscious animals, the time to onset of respiratory distress can be measured.
-
Data Analysis: Determine the ability of this compound to delay the onset or reduce the severity of histamine-induced bronchoconstriction.
Cardiovascular Safety Assessment in Dogs
QTc Interval Evaluation in Conscious Telemetered Dogs
This is the gold standard for assessing the potential of a drug to cause delayed ventricular repolarization, a risk factor for Torsades de Pointes.
Experimental Protocol:
-
Surgical Implantation: Surgically implant telemetry transmitters in beagle dogs to allow for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in conscious, unrestrained animals.
-
Acclimatization: Allow a post-operative recovery and acclimatization period.
-
Study Design: Employ a crossover or parallel-group study design. Administer single or multiple ascending doses of this compound or vehicle.
-
Data Collection: Continuously record ECG and other cardiovascular parameters before and for a specified period after drug administration (e.g., 24 hours).
-
Data Analysis: Analyze the ECG data to determine the heart rate-corrected QT interval (QTc). Various correction formulas (e.g., Bazett's, Fridericia's, or a study-specific correction) can be used. Compare the QTc changes in the this compound-treated groups to the vehicle control group[2][3][4].
Central Nervous System (CNS) Safety Assessment in Rodents
Irwin Test or Functional Observational Battery (FOB) in Rats or Mice
These observational screens are used to detect potential neurological and behavioral effects of a test compound.
Experimental Protocol:
-
Animal Acclimation: Acclimate rats or mice to the testing environment.
-
Drug Administration: Administer this compound or vehicle at various dose levels.
-
Observation: At specified time points after dosing (e.g., 15, 30, 60, 120, and 240 minutes), a trained observer systematically assesses a range of parameters.
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, irritability, fearfulness.
-
Neurological: Posture, gait, motor activity, tremors, convulsions, reflexes (e.g., righting, pinna).
-
Autonomic: Salivation, lacrimation, pupil size, body temperature.
-
-
Scoring: Use a standardized scoring system to quantify any observed changes from normal.
-
Data Analysis: Compare the scores of the this compound-treated groups with the vehicle control group to identify any dose-related CNS effects[5].
Pharmacokinetic Studies
Pharmacokinetic parameters are essential for interpreting pharmacodynamic and toxicological data.
Experimental Protocol:
-
Animal Models: Use various species, including rats, guinea pigs, and dogs.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points after administration.
-
Bioanalysis: Analyze plasma or serum concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.
Quantitative Data Summary: Pharmacokinetics of this compound (as a metabolite of Astemizole)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Beagle Dog | 10 | Oral | 27.0 ± 30.5 | - | - | - |
| Cynomolgus Monkey | 10 | Oral | 22.6 ± 5.44 | - | - | - |
Data presented as mean ± SD where available. Dashes indicate data not reported in the cited source.
Signaling Pathways and Experimental Workflows
References
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites this compound and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 3. Assessment of two external telemetry systems (PhysioJacket and JET) in beagle dogs with telemetry implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the statistical analysis of the dog telemetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Irwin Test (rat) [panache.ninds.nih.gov]
Desmethylastemizole: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns about cardiotoxicity.[1][2] This cardiotoxicity is primarily attributed to the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel by this compound, leading to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][3] Despite its cardiovascular risks, the unique pharmacological profile of this compound has garnered interest for its potential applications in other therapeutic areas, notably in cancer and infectious diseases. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in drug discovery.
Key Applications in Drug Discovery
-
Cardiotoxicity Screening: Due to its high affinity for the hERG channel, this compound serves as a critical positive control in cardiac safety screening assays for new chemical entities.
-
Anticancer Research: The parent compound, astemizole, has shown promise in sensitizing cancer cells to conventional chemotherapeutics. Research into this compound's specific anticancer activities is an emerging area of interest.[4]
-
Antimalarial Drug Development: this compound has demonstrated potent activity against multiple strains of Plasmodium falciparum, the parasite responsible for malaria, suggesting its potential as a lead compound for novel antimalarial agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, Astemizole.
Table 1: hERG Channel Inhibition
| Compound | IC₅₀ (nM) | Cell Line | Assay Method | Reference |
| This compound | 1.0 | HEK 293 | Patch Clamp | |
| Astemizole | 0.9 | HEK 293 | Patch Clamp | |
| Norastemizole | 27.7 | HEK 293 | Patch Clamp |
Table 2: Antimalarial Activity
| Compound | IC₅₀ (nM) vs. P. falciparum (3D7 strain) | IC₅₀ (nM) vs. P. falciparum (Dd2 strain) | Reference |
| This compound | ~100 | ~100 | |
| Astemizole | ~200 - 1200 | ~200 - 1200 |
Table 3: Anticancer Activity (Data for Parent Compound Astemizole)
| Compound | Target Cell Line | IC₅₀ (µM) | Effect | Reference |
| Astemizole | SaOS-2 | 0.135 | Inhibition of hEag1 K+ channels | |
| Astemizole | hEag1 channels | ~0.2 | Inhibition of hEag1 K+ channels | |
| Astemizole | H295R (ACC) | ~7 | Cytotoxicity | |
| Astemizole | Melanoma cells | ~7 | Cytotoxicity |
Note: There is a current lack of specific IC₅₀ data for this compound against a broad range of cancer cell lines and viruses. The data for Astemizole is provided for context, and further investigation into the specific activities of this compound is warranted.
Signaling Pathways and Mechanisms of Action
hERG Channel Blockade
This compound is a high-affinity blocker of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG by this compound delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can increase the risk of developing life-threatening cardiac arrhythmias like Torsades de Pointes.
Potential Anticancer Mechanisms
The parent compound, Astemizole, has been shown to exert anticancer effects through multiple mechanisms, which may also be relevant for this compound. These include the inhibition of the Ether-à-go-go 1 (Eag1) potassium channel, which is overexpressed in many cancers and contributes to tumor progression. Additionally, Astemizole can sensitize cancer cells to chemotherapeutic agents like doxorubicin by inhibiting the drug efflux activity of the Patched (Ptch1) receptor.
Experimental Protocols
Protocol 1: Determination of hERG Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the hERG potassium channel.
Materials:
-
HEK 293 cells stably expressing the hERG channel.
-
This compound stock solution (in DMSO).
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK 293-hERG cells to 70-80% confluency. Dissociate cells using a gentle non-enzymatic method and plate them onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution at a constant rate.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Follow with a repolarizing step to -50 mV for 2 seconds to record the characteristic hERG tail current.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to ensure a stable baseline current.
-
-
Drug Application:
-
Once a stable baseline is achieved, perfuse the recording chamber with external solution containing increasing concentrations of this compound.
-
Allow the drug effect to reach a steady state at each concentration before recording the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each drug concentration.
-
Normalize the current amplitude to the baseline current (before drug application).
-
Plot the normalized current as a function of the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: Assessment of Anticancer Activity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the drug. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value.
-
Protocol 3: Evaluation of Antiviral Activity using Plaque Reduction Assay
Objective: To determine the ability of this compound to inhibit the replication of a specific virus.
Materials:
-
Susceptible host cell line for the virus of interest.
-
Virus stock with a known titer.
-
This compound stock solution (in DMSO).
-
Infection medium (e.g., serum-free medium).
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
-
6-well or 12-well plates.
Procedure:
-
Cell Seeding: Seed the host cells into plates to form a confluent monolayer.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock in infection medium.
-
In separate tubes, mix the virus dilutions with equal volumes of medium containing different concentrations of this compound or a vehicle control.
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-drug mixtures and allow the virus to adsorb for 1-2 hours.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are formed (typically 2-10 days).
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the control.
-
Determine the IC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50%.
-
Conclusion
This compound presents a dual profile in drug discovery. Its potent hERG channel blockade makes it an essential tool for cardiac safety assessment but also a significant hurdle for its development as a therapeutic for other indications. The preliminary evidence for its anticancer and antimalarial activities warrants further investigation. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound and its analogs, with the critical consideration of mitigating its inherent cardiotoxic risks. Future research should focus on generating specific quantitative data for its anticancer and antiviral efficacy and elucidating the detailed molecular mechanisms underlying these potential applications.
References
- 1. Block of HERG potassium channels by the antihistamine astemizole and its metabolites this compound and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Astemizole Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Desmethylastemizole solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for handling desmethylastemizole in a laboratory setting. This compound, the principal active metabolite of astemizole, is a potent hERG potassium channel blocker, making it a critical compound for research in cardiac safety and pharmacology.[1] However, its physicochemical properties, particularly its low aqueous solubility, can present significant challenges during experimentation.
This guide offers practical solutions to common solubility and stability issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a benzimidazole derivative.[2][3] Understanding its basic properties is the first step in designing successful experiments.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉FN₄O | [2][4] |
| Average Molecular Weight | 444.54 g/mol | |
| Appearance | Solid powder (typical) | General knowledge |
| Class | Benzimidazole derivative |
Q2: How soluble is this compound in common laboratory solvents?
| Solvent | Expected Solubility | Recommendations & Troubleshooting |
| Water / Aqueous Buffers | Very low | Direct dissolution in aqueous media is not recommended. The compound will likely remain insoluble or precipitate. |
| DMSO (Dimethyl Sulfoxide) | High | DMSO is the recommended solvent for preparing high-concentration stock solutions. It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media. |
| Ethanol | Moderate to High | Ethanol can also be used to prepare stock solutions. However, it is more volatile than DMSO, which could lead to an increase in the stock solution concentration over time due to evaporation. |
| Methanol | Moderate to High | Similar to ethanol, methanol can be a suitable solvent, but volatility should be considered. |
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, a stock solution in an organic solvent is necessary for most in vitro applications.
Experimental Protocol: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: Determine the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes, followed by vortexing, can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C and protect them from light.
Q4: What are the best practices for storing this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Recommended Storage Conditions |
| Solid Powder | Store at -20°C in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | Store in single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For frequent use, a small aliquot can be stored at 4°C for up to a week, though stability under these conditions should be verified. |
Q5: Is this compound sensitive to light?
While specific photostability data for this compound is limited, benzimidazole derivatives, as a class, can be susceptible to photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light exposure.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous media.
This is a common problem when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. The rapid change in solvent polarity causes the hydrophobic compound to "crash out" of the solution.
Troubleshooting Workflow for Precipitation
Caption: A stepwise approach to resolving this compound precipitation.
Recommended Actions:
-
Reduce the concentration of the DMSO stock solution: This will lower the amount of organic solvent introduced into the final aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.
-
Use a co-solvent in the aqueous medium: Adding a small, biologically compatible percentage of a co-solvent like ethanol to the aqueous buffer can help maintain solubility.
-
Incorporate solubilizing agents: Consider the use of surfactants or cyclodextrins in your aqueous medium to encapsulate the hydrophobic this compound molecules.
-
Gentle warming and sonication: Warming the aqueous medium (e.g., to 37°C) and sonicating the solution during and after the addition of the stock solution can help to keep the compound in solution.
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to issues with compound solubility and stability.
Logical Flow for Investigating Inconsistent Results
Caption: Diagnostic workflow for troubleshooting inconsistent experimental outcomes.
Recommended Actions:
-
Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of compound precipitation in your assay plates or tubes.
-
Verify stock solution concentration and integrity: If possible, re-verify the concentration of your stock solution. Ensure it has been stored correctly and has not undergone repeated freeze-thaw cycles.
-
Assess stability under assay conditions: this compound may not be stable over the entire duration of your experiment, especially at 37°C. Consider performing a time-course experiment to see if the compound degrades in your assay medium over time.
-
pH considerations: The solubility of ionizable compounds is pH-dependent. Ensure the pH of your buffer is appropriate and stable throughout the experiment. For weakly basic compounds, solubility is generally higher at pH values below their pKa.
Stability Considerations
While specific degradation pathways for this compound are not well-documented in publicly available literature, general knowledge of benzimidazole chemistry suggests potential susceptibility to hydrolysis and oxidation.
Factors Affecting Stability:
-
pH: Extreme pH values (highly acidic or basic) can promote the hydrolysis of benzimidazole derivatives.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: As mentioned, photolytic degradation is a potential concern for this class of compounds.
-
Oxidizing agents: The presence of oxidizing agents could lead to the formation of degradation products.
Experimental Protocol: Preliminary Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific buffer or medium. A validated stability-indicating HPLC method is crucial for this analysis. While a specific method for this compound is not provided here, a starting point could be the HPLC-MS/MS method developed for its determination in plasma, adapted for in vitro samples.
Materials:
-
This compound stock solution
-
Experimental buffer/medium
-
HPLC system with UV or MS detector
-
Temperature-controlled incubator
-
Photostability chamber (optional)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to the final experimental concentration in your chosen buffer or medium.
-
Time Zero (T=0) Analysis: Immediately analyze a sample using a validated HPLC method to determine the initial concentration.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C, room temperature, protected from light, or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.
Signaling Pathway for hERG Channel Inhibition
This compound's primary mechanism of cardiotoxicity is through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.
Caption: Mechanism of this compound-induced cardiotoxicity via hERG channel blockade.
By understanding and addressing the solubility and stability challenges associated with this compound, researchers can ensure the generation of high-quality, reliable data in their studies.
References
Technical Support Center: Optimizing Desmethylastemizole Concentration for In Vitro Studies
Welcome to the technical support center for desmethylastemizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the principal active metabolite of the second-generation antihistamine, astemizole. Its primary and most well-characterized mechanism of action is the high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channels, which are critical for cardiac repolarization.[1][2] This action is responsible for the cardiotoxic side effects associated with astemizole.[2] Additionally, like its parent compound, this compound is a potent H1-receptor antagonist.[2] Emerging research also suggests that this compound and its parent compound, astemizole, may have anticancer properties through the inhibition of ether-à-go-go-1 (Eag1) and Eag-related gene (Erg) potassium channels, which are implicated in cancer progression.[3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound is highly dependent on the specific application and cell type.
-
For hERG channel blockade: this compound is extremely potent, with a half-maximal inhibitory concentration (IC50) of approximately 1.0 nM in HEK 293 cells expressing hERG channels.
-
For antihistaminic activity: As a potent H1 antagonist, concentrations in the low nanomolar range are typically effective.
-
For anticancer studies: The IC50 for the parent compound, astemizole, has been reported to be around 1.72 µM in breast cancer cells and approximately 7 µM in adrenocortical carcinoma cells. While specific IC50 values for this compound in various cancer cell lines are not as widely published, these values for astemizole can serve as a starting point for determining the optimal concentration range for this compound in your cancer cell line of interest.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO. This allows for minimal final DMSO concentration in your cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
The most significant and well-documented off-target effect of this compound is the blockade of hERG potassium channels, which is not its intended therapeutic target as an antihistamine. Beyond its primary activity as an H1-receptor antagonist and its effects on hERG, Eag1, and Erg channels, a comprehensive off-target binding profile for this compound is not extensively detailed in publicly available literature. When using this compound in your studies, it is important to consider the potential for effects on other potassium channels and to include appropriate controls to account for off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility. High final concentration exceeding solubility limit. Improper dilution technique. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the DMSO stock solution drop-wise while gently swirling the medium to ensure rapid dispersal.- Perform a serial dilution by first diluting the DMSO stock in a small volume of medium before adding it to the final culture volume.- If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the culture medium over time. Off-target effects influencing the experimental outcome. | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.- Prepare fresh working solutions of this compound for each experiment.- Include appropriate positive and negative controls to identify potential off-target effects.- Consider using a structurally unrelated compound with a similar mechanism of action as a comparator. |
| High background or false positives in binding assays. | Non-specific binding of this compound to assay components. | - Optimize the concentration of blocking agents (e.g., BSA) in your assay buffer.- Perform saturation binding experiments to determine the optimal concentration of the radioligand.- Include a control with a high concentration of an unlabeled competitor to determine non-specific binding. |
| Cell toxicity observed at expected effective concentrations. | The chosen cell line may be particularly sensitive to this compound. The final concentration of the solvent (e.g., DMSO) may be too high. | - Perform a dose-response curve to determine the cytotoxic concentration (e.g., CC50) in your specific cell line.- Ensure the final concentration of the solvent is below cytotoxic levels (typically <0.5% for DMSO).- Include a vehicle control (medium with the same final concentration of the solvent) in all experiments. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound and its Parent Compound Astemizole in Various In Vitro Assays
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | hERG K+ channel blockade | HEK 293 cells | 1.0 nM | |
| Astemizole | hERG K+ channel blockade | HEK 293 cells | 0.9 nM | |
| Astemizole | Antiproliferative | Breast Cancer Cells | 1.72 µM | |
| Astemizole | Cytotoxicity | Adrenocortical Carcinoma (H295R) Cells | ~7 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Histamine H1 Receptor Functional Assay (Calcium Flux Assay)
This protocol outlines a method to assess the antagonistic activity of this compound on the histamine H1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
This compound
-
Cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa or HEK293)
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to grow to near confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
-
Histamine Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add histamine at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
-
Fluorescence Measurement: Measure the change in fluorescence over time to monitor the intracellular calcium mobilization.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in the presence of the compound to the response with histamine alone. Plot the inhibition data to calculate the IC50 value.
Mandatory Visualizations
Caption: Workflow for in vitro testing of this compound.
Caption: Postulated anticancer signaling of this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
Technical Support Center: Desmethylastemizole Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patch clamp electrophysiology to study the effects of Desmethylastemizole, a potent blocker of the hERG (human Ether-a-go-go-Related Gene) potassium channel.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during patch clamp experiments with this compound.
Issue 1: Difficulty achieving a stable gigaohm seal (>1 GΩ).
-
Question: I am struggling to get a stable, high-resistance seal on my cells before applying this compound. What could be the cause and how can I fix it?
-
Answer: Achieving a stable gigaohm seal is critical for high-quality patch clamp recordings.[1] Several factors could be contributing to this issue:
-
Cell Health: Ensure your cells are healthy and not over-confluent. Use cells from a fresh passage and allow adequate recovery time after plating. Optimizing cell dissociation techniques can also prevent fragile membranes that are difficult to seal.[2]
-
Pipette Fabrication: The shape and size of your pipette tip are crucial. For whole-cell recordings on typical mammalian cell lines (e.g., HEK293), a pipette resistance of 2-5 MΩ is generally recommended. Ensure your pipette puller is consistent and the pipettes are fire-polished to smooth the tip.
-
Solution Osmolarity: A slight osmotic gradient between the external and internal solutions can facilitate sealing. A common practice is to have the internal solution osmolarity about 10-20 mOsm lower than the external solution.[2]
-
Mechanical Stability: Check your setup for any sources of vibration. Ensure the micromanipulator is stable and there is no drift of the pipette.[2][3]
-
Seal Enhancers: Some automated patch clamp systems utilize seal enhancers in their solutions to promote gigaseal formation. While less common in manual patch clamp, ensuring clean solutions and glassware is paramount.
-
Issue 2: Rapid loss of the whole-cell configuration or seal degradation after drug application.
-
Question: My whole-cell recording is stable in the control solution, but shortly after applying this compound, the seal resistance drops, and I lose the cell. Why is this happening?
-
Answer: This can be a frustrating problem and may be related to the compound itself or the experimental conditions.
-
Compound Solubility and Aggregation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution at the concentrations you are using, these aggregates can interfere with the cell membrane and the glass pipette, destabilizing the seal. It is crucial to confirm the solubility of Des-methylastemizole in your external solution. Consider using a surfactant like Pluronic F-127 to improve solubility and prevent precipitation.
-
Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell health or seal stability (typically ≤0.1%). Run a vehicle control experiment to rule out any effects of the solvent alone.
-
Perfusion System: A turbulent or aggressive perfusion system can mechanically disrupt the seal. Ensure a gentle and laminar flow of the solution over the cell.
-
Issue 3: Inconsistent or variable block of the hERG current by this compound.
-
Question: I am observing a large variability in the percentage of hERG current block by this compound between cells, even at the same concentration. What could be the reason for this?
-
Answer: Variability in drug effects is a common challenge in electrophysiology.
-
Use-Dependent Block: The block of hERG channels by this compound is use-dependent, meaning the degree of block can be influenced by the voltage protocol used to elicit the current. Ensure you are using a consistent voltage protocol for all experiments to allow for comparable levels of channel activation and drug binding.
-
Inaccurate Drug Concentration: As mentioned, poor solubility can lead to an actual drug concentration that is lower than the nominal concentration. Confirming the concentration of your drug solutions is recommended.
-
Series Resistance Error: Inadequate compensation of the series resistance (Rs) can lead to voltage errors, particularly with large currents. This voltage error can affect the activation of the channels and, consequently, the apparent drug block. It is recommended to use at least 80% Rs compensation.
-
Cell-to-Cell Variability: There can be inherent biological variability in the expression levels of hERG channels among cells, which can influence the measured current amplitude and the apparent potency of the blocker.
-
Issue 4: Slow onset of hERG current block.
-
Question: It takes a very long time to reach a steady-state block of the hERG current after applying this compound. How can I expedite this?
-
Answer: The kinetics of drug binding and unbinding determine the onset of the block.
-
Drug Perfusion: Ensure your perfusion system has a reasonably fast exchange time around the cell. A slow exchange will result in a slow onset of the drug effect.
-
Binding Kinetics: this compound is a potent blocker, and for some high-affinity compounds, the time to reach equilibrium can be long. It is important to perfuse the drug for a sufficient duration to ensure a steady-state block is achieved before measuring the effect. The required duration should be determined experimentally.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in hERG patch clamp experiments.
Table 1: Potency of Astemizole and its Metabolites on hERG Channels
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | 1.0 | HEK293 | |
| Astemizole | 0.9 | HEK293 | |
| Norastemizole | 27.7 | HEK293 |
Table 2: Recommended Patch Clamp Parameters for hERG Recordings
| Parameter | Recommended Value | Rationale | Reference |
| Pipette Resistance | 2 - 5 MΩ | Optimal for stable whole-cell recordings in mammalian cells. | |
| Seal Resistance | ≥ 1 GΩ | Minimizes leak currents and ensures high-quality recordings. | |
| Series Resistance (Rs) | < 10 MΩ | Low access resistance improves voltage clamp quality. | |
| Rs Compensation | ≥ 80% | Minimizes voltage errors, especially for larger currents. | |
| Data Sampling Rate | ≥ 5 kHz | Sufficient for resolving the kinetics of hERG currents. | |
| Low-pass Filter | 1 - 2 kHz | Removes high-frequency noise without distorting the signal. |
Experimental Protocols
Detailed Methodology for Assessing this compound Block of hERG Channels
-
Cell Culture:
-
HEK293 cells stably expressing the hERG channel are cultured in appropriate media and conditions.
-
Cells are passaged regularly to maintain health and are plated onto glass coverslips 24-48 hours before the experiment.
-
-
Solution Preparation:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Working Solutions: Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette under positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Once a stable seal of >1 GΩ is achieved, apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocol.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit the hERG current, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. This pulse is repeated at a frequency of 0.1 Hz (every 10 seconds).
-
Record the baseline current in the control external solution until the current amplitude is stable (less than 5% rundown over 5 minutes).
-
Apply this compound at the desired concentration by switching the perfusion to the drug-containing external solution.
-
Continue recording until a new steady-state level of block is achieved.
-
Wash out the drug with the control external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV in the control condition and after the application of this compound.
-
Calculate the percentage of current block using the formula: % Block = (1 - (I_drug / I_control)) * 100.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to the Hill equation.
-
Visualizations
References
Technical Support Center: Desmethylastemizole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desmethylastemizole.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound, broken down by key reaction stages.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| BC-01 | Low yield in benzimidazole ring formation | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst or coupling agent. - Side reactions, such as self-condensation of reactants. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature; some condensations require heating. - Screen different catalysts or coupling agents (e.g., EDC, HATU). - Use a slow addition of reactants to minimize side reactions. |
| BC-02 | Formation of multiple benzimidazole isomers | - Lack of regioselectivity in the condensation reaction with substituted o-phenylenediamines. | - Employ a pre-functionalized o-phenylenediamine to direct the cyclization. - Use milder reaction conditions to favor the thermodynamically more stable product. |
| NA-01 | Low yield in N-alkylation of the piperidine ring | - Steric hindrance from bulky substituents. - Poor leaving group on the alkylating agent. - Inappropriate base or solvent. | - Use a more reactive alkylating agent (e.g., iodide instead of bromide). - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). - Choose a suitable solvent (e.g., DMF, acetonitrile, or THF). |
| NA-02 | Di-alkylation of the piperidine nitrogen | - Use of a strong excess of the alkylating agent. - Highly reactive piperidine nitrogen. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. - Add the alkylating agent portion-wise to control the reaction. |
| RA-01 | Low yield in reductive amination | - Inefficient imine formation. - Inactive or unsuitable reducing agent. - Unfavorable pH for the reaction. | - Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. - Select a suitable reducing agent; sodium triacetoxyborohydride is often effective and selective. - Adjust the pH to be weakly acidic (pH 4-6) to facilitate imine formation without protonating the amine. |
| RA-02 | Reduction of the carbonyl group before imine formation | - Use of a non-selective reducing agent like sodium borohydride. | - Employ a milder and more selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. |
| P-01 | Difficulty in purifying the final product | - Presence of closely related impurities or unreacted starting materials. - Poor crystallization of the final product. | - Utilize column chromatography with a carefully selected solvent system. - Consider purification via salt formation and recrystallization. - High-performance liquid chromatography (HPLC) can be used for final purification if necessary. |
| P-02 | Product decomposition during purification | - Sensitivity of the compound to acidic or basic conditions during chromatography. - Thermal instability. | - Use neutral alumina or silica gel for chromatography. - Avoid high temperatures during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common approach involves a convergent synthesis strategy. This typically includes the synthesis of a benzimidazole core, specifically 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine, and a piperidine-phenol side chain, 4-(2-(piperidin-4-yl)ethyl)phenol. These two key intermediates are then coupled, often via a nucleophilic substitution or reductive amination reaction, to form the final this compound product.
Q2: What are the critical parameters for the benzimidazole ring formation step?
The formation of the benzimidazole ring is a crucial step. Key parameters to control include the reaction temperature, the choice of condensing agent or catalyst, and the purity of the starting materials, such as o-phenylenediamine and the corresponding carboxylic acid or aldehyde. The reaction progress should be carefully monitored by TLC or LC-MS to avoid incomplete reactions or the formation of byproducts.
Q3: How can I avoid the over-alkylation of the piperidine nitrogen?
Over-alkylation, leading to the formation of a quaternary ammonium salt, can be a significant issue. To minimize this, it is recommended to use a controlled stoichiometry of the alkylating agent (typically 1.05 to 1.2 equivalents). Slow, portion-wise addition of the alkylating agent can also help in controlling the reaction rate and selectivity.
Q4: What are the best practices for the purification of this compound?
Purification of the final compound can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often necessary. This may start with an aqueous workup to remove water-soluble impurities, followed by column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For highly pure material required for biological assays, preparative HPLC may be employed.
Q5: Are there any specific safety precautions to consider during the synthesis?
Standard laboratory safety protocols should be strictly followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. For instance, alkylating agents can be carcinogenic, and strong acids and bases should be handled with care. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (Benzimidazole Core)
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add 2-amino-1-(4-fluorobenzyl)acetonitrile (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Reductive Amination for Coupling Benzimidazole and Piperidine Moieties
-
Dissolve 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (1.0 eq) and 4-(2-(1-oxo-piperidin-4-yl)ethyl)phenol (1.2 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add a mild acid catalyst, such as acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: A simplified workflow for the convergent synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Desmethylastemizole Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Desmethylastemizole quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in accurately quantifying this compound in biological samples?
A1: The primary challenges include managing matrix effects from complex biological samples like plasma, ensuring the stability of the analyte during sample collection and processing, selecting an appropriate internal standard, and optimizing the extraction method to achieve high recovery and clean extracts.[1][2][3] Each of these factors can significantly impact the accuracy and precision of quantification.
Q2: What is the recommended type of internal standard (IS) for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by matrix effects in the same way, which provides the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it is not susceptible to differential matrix effects. Diphenhydramine has been successfully used as an internal standard in some studies.
Q3: How can I assess the stability of this compound in my plasma samples?
A3: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes bench-top stability (room temperature), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term stability (storage at -80°C). The concentration of this compound in the stored samples is compared to that of freshly prepared samples to determine the percentage of degradation.
Q4: What are the typical precursor-product ion transitions for this compound in MS/MS analysis?
A4: For this compound, a common precursor ion is the protonated molecule [M+H]+. A specific precursor-product ion transition that has been used is m/z 443.2 → 154.1. It is crucial to optimize these transitions on your specific mass spectrometer to ensure the best sensitivity and specificity.
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper needle placement and injection volume. |
| LC System Instability | Verify the stability of the LC pump flow rate and check for leaks in the system. Ensure the mobile phase is properly degassed. |
| Internal Standard Addition | Ensure the internal standard is added consistently to all samples, standards, and quality controls at a fixed concentration. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded. |
| Incompatible Sample Solvent | Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if washing does not resolve the issue. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
Issue 3: Inaccurate or Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Incorrect Standard Concentrations | Prepare fresh calibration standards and verify their concentrations. Use a validated stock solution. |
| Matrix Effects | Evaluate for matrix effects using post-column infusion or by comparing the slope of a calibration curve in matrix to one in a neat solution. If matrix effects are present, optimize the sample cleanup procedure. |
| Detector Saturation | If the curve is flattening at higher concentrations, the detector may be saturated. Extend the calibration range or dilute the upper-level standards. |
| Inappropriate Curve Fit | Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for your data. |
Quantitative Data Summary
Table 1: Accuracy and Precision Data for this compound Quantification in Dog and Monkey Plasma
| Species | Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (CV, %) |
| Dog | This compound | 7.5 | 7.4 ± 0.5 | 98.7 | 6.8 |
| 25 | 24.1 ± 1.2 | 96.4 | 5.0 | ||
| 250 | 258.5 ± 8.7 | 103.4 | 3.4 | ||
| Monkey | This compound | 10 | 9.8 ± 0.7 | 98.0 | 7.1 |
| 30 | 28.9 ± 1.5 | 96.3 | 5.2 | ||
| 300 | 309.6 ± 10.1 | 103.2 | 3.3 |
Data adapted from Back et al., Journal of Pharmaceutical and Biomedical Analysis, 2015.
Table 2: Stability of this compound in Dog and Monkey Plasma
| Species | Stability Condition | Low Concentration (ng/mL) | High Concentration (ng/mL) |
| Accuracy (%) | Accuracy (%) | ||
| Dog | Bench-top (6 h) | 99.1 | 102.3 |
| Freeze-thaw (3 cycles) | 97.5 | 101.1 | |
| Long-term (-70°C, 4 weeks) | 96.8 | 99.5 | |
| Monkey | Bench-top (6 h) | 98.7 | 101.9 |
| Freeze-thaw (3 cycles) | 96.9 | 100.4 | |
| Long-term (-70°C, 4 weeks) | 95.8 | 98.7 |
Data adapted from Back et al., Journal of Pharmaceutical and Biomedical Analysis, 2015.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on the method described by Back et al. (2015).
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Diphenhydramine at a suitable concentration).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for this compound Extraction
This is a general protocol that should be optimized for your specific application.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
-
Precipitation:
-
Add 300-400 µL of cold acetonitrile (or methanol) to the tube. The ratio of solvent to sample should be optimized.
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) of this compound
This is a general protocol using a mixed-mode cation exchange cartridge and should be optimized.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step is to lyse cells and precipitate some proteins.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
References
Technical Support Center: Desmethylastemizole Research
Welcome to the technical support center for Desmethylastemizole research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate the common pitfalls associated with the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Preparation
Q1: My this compound solution appears cloudy after dilution in an aqueous buffer. What is happening and how can I fix it?
A1: This is likely due to the poor aqueous solubility of this compound. Like many lipophilic compounds, it is often dissolved in a 100% organic solvent like DMSO to create a high-concentration stock, but can precipitate when diluted into a physiological buffer (e.g., PBS or external recording solution) where the final DMSO concentration is too low.[1][2]
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution in DMSO is not oversaturated.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should typically be kept below 0.5% to avoid solvent effects on cells, but this may be too low to maintain solubility. A common pitfall is excessive dilution. You may need to find a balance, but a final concentration of 0.1% is a standard goal.
-
Use a Surfactant: In some automated patch-clamp experiments, adding a surfactant like Pluronic F-68 to the extracellular medium can help improve the solubility of poorly soluble compounds and prevent precipitation.[1]
-
Prepare Fresh Dilutions: Do not store aqueous dilutions. Prepare them fresh from the DMSO stock immediately before each experiment. We do not recommend storing the aqueous solution for more than one day.[3]
-
Vortex Thoroughly: When diluting, add the DMSO stock to the aqueous buffer and vortex immediately and vigorously to ensure proper mixing and reduce the chance of precipitation.
Q2: How should I store this compound to ensure its stability and potency?
A2: Proper storage is critical to prevent degradation.
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light. Under these conditions, it should be stable for at least two years.[3]
-
Stock Solutions: Prepare high-concentration stock solutions in a high-quality, anhydrous organic solvent such as DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Aqueous Solutions: As mentioned above, aqueous working solutions are prone to precipitation and potential degradation. They should be prepared fresh for each experiment and not stored. General FDA guidelines on drug stability recommend assessing the physical and chemical properties of your working solutions to ensure the compound remains stable throughout the experiment.
Experimental Design and Execution
Q3: I am observing a gradual decrease in my recorded hERG current over time, even before applying this compound. Is this a drug effect?
A3: No, this is a common experimental artifact in whole-cell patch-clamp electrophysiology known as "current rundown" or instability. It can be mistaken for a slow-acting drug effect, leading to a significant overestimation of the compound's potency.
Mitigation Strategies:
-
Monitor Baseline Stability: Before applying any compound, establish a stable baseline recording. FDA guidelines suggest that the hERG current amplitude should vary by less than 10% over 25 consecutive recordings before drug application.
-
Use Perforated Patch-Clamp: If rundown is a persistent issue, consider using the perforated patch-clamp technique. This method maintains the integrity of the intracellular environment, which can significantly reduce current rundown compared to the conventional whole-cell configuration.
-
Include Vehicle Control: Always perform time-matched vehicle control experiments (e.g., applying 0.1% DMSO in buffer) to quantify the rate of rundown. This rate can then be used to correct the apparent block observed with the drug.
-
Optimize Internal Solution: Ensure your intracellular pipette solution contains components to support cell health and channel stability, such as Mg-ATP (e.g., 5 mM) and EGTA (e.g., 5 mM).
Q4: My IC₅₀ value for this compound is different from published values. What could be the cause?
A4: Discrepancies in IC₅₀ values are a common pitfall and often stem from differences in experimental protocols. The block of hERG channels by this compound is use-dependent , meaning the potency of the block is influenced by the state of the channel (resting, open, or inactivated).
Key Factors Influencing IC₅₀:
-
Voltage Protocol: The specific voltage-clamp protocol used (the duration and frequency of depolarizing pulses) will determine the proportion of time channels spend in different states, thus affecting the apparent affinity of the drug. It is crucial to use a standardized protocol, such as those recommended by the FDA, for comparability.
-
Temperature: hERG channel gating and drug binding are temperature-sensitive. Experiments should be conducted at a consistent, physiologically relevant temperature (e.g., 35-37°C).
-
Compound Stability and Solubility: As discussed in Q1 and Q2, if the compound precipitates in your solution, the actual concentration reaching the cells will be lower than the nominal concentration, leading to an artificially high IC₅₀.
-
Current Rundown: Failure to correct for current rundown (Q3) will lead to an overestimation of the blocking effect and an artificially low IC₅₀.
Q5: I am not studying cardiotoxicity. Can I ignore the hERG blocking activity of this compound?
A5: Absolutely not. This compound is one of the most potent hERG channel blockers known. Its primary and most significant pharmacological effect, even at sub-nanomolar to low nanomolar concentrations, is the blockade of the IKr current. Using it in any biological system without considering this effect is a major pitfall. Unrecognized hERG blockade could lead to confounding results, such as altered cell proliferation, viability, or signaling, which may be misinterpreted as on-target effects. The interaction with hERG is a well-known reason for the market withdrawal of many drugs and is a critical safety liability.
Quantitative Data Summary
The inhibitory potency of this compound and its related compounds on the hERG potassium channel is a critical parameter. The following table summarizes key IC₅₀ values obtained from patch-clamp experiments on hERG channels expressed in mammalian cell lines.
| Compound | Target | IC₅₀ (nM) | Cell Line | Comments | Reference(s) |
| This compound | hERG (IKr) | 1.0 | HEK 293 | Potent, use-dependent block. Principal metabolite of Astemizole. | |
| Astemizole | hERG (IKr) | 0.9 | HEK 293 | Equipotent to this compound. | |
| Norastemizole | hERG (IKr) | 27.7 | HEK 293 | Weaker, incomplete block compared to Astemizole/Desmethylastemizole. |
Key Experimental Protocol
Manual Whole-Cell Patch-Clamp Assay for hERG (KCNH2) Current
This protocol describes the gold-standard method for assessing the effect of this compound on hERG channels stably expressed in a mammalian cell line (e.g., HEK 293 or CHO cells).
1. Cell Preparation:
-
Culture CHO or HEK 293 cells stably expressing the hERG1a isoform.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in the External Solution immediately prior to use to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.1%).
3. Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution at a constant rate.
-
Maintain the recording temperature at 35-37°C.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal (giga-seal) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Compensate for series resistance by at least 80% to minimize voltage errors.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Use a standardized voltage protocol designed to elicit hERG tail currents. A recommended FDA protocol is as follows:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +40 mV for 1-2 seconds.
-
Repolarize to -50 mV to elicit the large hERG tail current.
-
Repeat this protocol at a consistent frequency (e.g., every 15 seconds).
-
-
Record baseline currents in the external solution until the tail current amplitude is stable (<10% variation over at least 10-15 sweeps).
-
Apply the vehicle control for 5-10 minutes to measure current rundown.
-
Apply increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration (typically 5-10 minutes).
-
At the end of the experiment, apply a saturating concentration of a known hERG blocker (e.g., E-4031) to confirm the identity of the current.
5. Data Analysis:
-
Measure the peak amplitude of the tail current for each sweep.
-
Correct for rundown using the data from the vehicle control period.
-
Calculate the percentage of current inhibition for each this compound concentration relative to the stable baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Visual Guides
Signaling Pathway and Physiological Consequence
Caption: Mechanism of this compound-induced cardiotoxicity.
Experimental Workflow and Pitfall Analysis
Caption: Key steps in a this compound experiment and associated pitfalls.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
Validation & Comparative
Desmethylastemizole vs. Astemizole: A Comparative Analysis of hERG Channel Affinity
A comprehensive guide for researchers and drug development professionals on the comparative hERG channel blocking activity of the antihistamine astemizole and its primary metabolite, desmethylastemizole.
This guide provides a detailed comparison of the affinity of astemizole and its active metabolite, this compound, for the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical factor in drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias. Understanding the relative potency of a parent drug and its metabolites is therefore crucial in preclinical safety assessment.
Quantitative Comparison of hERG Channel Affinity
Experimental data consistently demonstrates that both astemizole and its primary metabolite, this compound, are potent blockers of the hERG potassium channel. Notably, their potencies are found to be nearly identical.
| Compound | IC50 (nM) | Cell Line | Technique | Reference |
| Astemizole | 0.9 | HEK 293 | Patch Clamp | [1][2][3] |
| This compound | 1.0 | HEK 293 | Patch Clamp |
Metabolic Pathway and hERG Blockade
Astemizole undergoes extensive first-pass metabolism in the liver and small intestine, primarily through O-demethylation to form this compound. This metabolic conversion is significant because this compound retains potent H1-receptor antagonist properties and has a long elimination half-life, leading to higher steady-state plasma concentrations than the parent drug. The equipotent hERG blocking activity of this compound suggests that the metabolite is the principal contributor to the cardiotoxicity observed with astemizole administration.
Experimental Protocol: Whole-Cell Patch Clamp Assay
The determination of the half-maximal inhibitory concentration (IC50) for hERG channel blockade by astemizole and this compound was conducted using the whole-cell patch clamp technique. This gold-standard electrophysiological method allows for the direct measurement of ion channel activity.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK 293) cells were stably transfected with the gene encoding the hERG potassium channel. These cells provide a reliable system for studying the effects of compounds on human hERG channels in isolation.
2. Electrophysiological Recording:
-
Whole-cell patch clamp recordings were performed on the hERG-expressing HEK 293 cells.
-
The cells were bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip was then ruptured to allow electrical access to the entire cell (whole-cell configuration).
3. Voltage Clamp Protocol:
-
A specific voltage clamp protocol was applied to elicit hERG currents. While the exact protocol from the key cited study is not detailed in the provided search results, a typical protocol for assessing hERG channel blockade involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV to +40 mV) to activate the channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail" current, which is characteristic of hERG channels and is often used for quantifying channel block.
-
4. Drug Application and Data Analysis:
-
A range of concentrations of astemizole and this compound were applied to the cells.
-
The effect of each concentration on the hERG current amplitude (typically the peak tail current) was measured.
-
The percentage of current inhibition at each concentration was calculated relative to the control (drug-free) current.
-
The concentration-response data were then fitted with a logistic function to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current.
5. Experimental Conditions:
-
Experiments are typically conducted at or near physiological temperature (35-37°C), as the potency of some hERG-blocking drugs can be temperature-dependent.
The provided data underscores the critical importance of evaluating not only the parent drug but also its major metabolites for potential hERG channel liability during the drug development process. The equipotent and high-affinity blockade of the hERG channel by both astemizole and this compound highlights the significant proarrhythmic risk associated with this antihistamine.
References
A Comparative Analysis of Desmethylastemizole and Other Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antihistamines have become a cornerstone in the management of allergic conditions, offering significant efficacy with a reduced sedative profile compared to their first-generation predecessors. Desmethylastemizole, the principal active metabolite of astemizole, emerged as a compound of interest due to its potent antihistaminic activity and a potentially improved safety profile over its parent compound. This guide provides an objective comparison of this compound (norastemizole) with other widely used second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, supported by experimental data to inform research and drug development efforts.
Efficacy and Potency: A Quantitative Comparison
The primary mechanism of action for these antihistamines is the competitive antagonism of the histamine H1 receptor. The binding affinity for this receptor is a key determinant of their potency.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound (Norastemizole) | Guinea Pig Cerebellum | [³H]-pyrilamine | - | 4.1 | [1] |
| Desloratadine | Human H1 Receptor | Not Specified | 0.4 | - | [2] |
| Levocetirizine | Human H1 Receptor | Not Specified | 3 | - | [2] |
| Cetirizine | Human H1 Receptor | Not Specified | 6 | - | [2] |
| Fexofenadine | Human H1 Receptor | Not Specified | 10 | - | [2] |
| Loratadine | Human H1 Receptor | Not Specified | 16 | - | |
| Astemizole | Guinea Pig Cerebellum | [³H]-pyrilamine | - | ~53.3 |
Kᵢ (Inhibitory Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate higher affinity.
In addition to in vitro binding assays, the in vivo potency of antihistamines is often evaluated using the histamine-induced wheal and flare suppression test in human subjects. While direct comparative studies including this compound are limited, existing data for other second-generation antihistamines provide a benchmark for efficacy. Studies have consistently shown that cetirizine is one of the most potent suppressors of the wheal and flare response. For instance, one study found that cetirizine exerted the fastest onset of action and appeared to be the most efficacious inhibitor compared to loratadine and fexofenadine.
Safety Profile: Focus on Cardiotoxicity
A significant concern with some earlier second-generation antihistamines, such as astemizole, was the risk of cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes. This adverse effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Table 2: hERG Potassium Channel Blockade
| Compound | IC₅₀ (nM) | Reference(s) |
| This compound | 1.0 | |
| Norastemizole | 27.7 | |
| Astemizole | 0.9 |
The significantly higher IC₅₀ value for norastemizole compared to this compound and astemizole suggests a substantially lower risk of hERG channel blockade and, consequently, a reduced potential for cardiotoxicity. This improved cardiac safety profile was a key driver in the development of norastemizole.
To further contextualize the safety, a therapeutic index can be estimated by comparing the potency at the target receptor (H1) with the off-target activity (hERG blockade). A larger ratio of hERG IC₅₀ to H1 receptor affinity (Kᵢ or IC₅₀) indicates a wider safety margin.
Table 3: Therapeutic Index Estimation
| Compound | H1 Receptor Affinity (IC₅₀/Kᵢ, nM) | hERG IC₅₀ (nM) | Therapeutic Index (hERG IC₅₀ / H1 Affinity) |
| Norastemizole | 4.1 | 27.7 | 6.76 |
| This compound | - | 1.0 | - |
| Astemizole | ~53.3 | 0.9 | ~0.017 |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The therapeutic index is an estimation and should be interpreted with caution.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Displacement Method)
Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).
-
Test Compound: this compound or other antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the incubation mixture through glass fiber filters. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value can be calculated using the Cheng-Prusoff equation.
hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell expressing the hERG channel.
Materials:
-
Cells: Mammalian cell line stably expressing the human hERG channel (e.g., HEK293 cells).
-
Patch Pipettes: Glass micropipettes with a tip diameter of 1-2 µm.
-
Electrophysiology Rig: Including a micromanipulator, amplifier, and data acquisition system.
-
Extracellular and Intracellular Solutions: Specifically formulated to isolate the hERG current.
-
Test Compound: this compound or other antihistamines.
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate density.
-
Pipette Positioning: Using a micromanipulator, bring a patch pipette filled with intracellular solution into contact with a single cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell interior.
-
Current Recording: Apply a specific voltage-clamp protocol to elicit and record the hERG channel currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the reduction in the hERG current amplitude in the presence of the test compound to determine the IC₅₀ value.
Conclusion
This compound (norastemizole) demonstrates high potency for the histamine H1 receptor, comparable to or exceeding that of some other second-generation antihistamines. Crucially, it exhibits a significantly improved cardiac safety profile compared to its parent compound, astemizole, due to its substantially weaker blockade of the hERG potassium channel. This favorable efficacy and safety profile positions this compound as a valuable compound for further investigation and development in the management of allergic disorders. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of this and other antihistamines.
References
Desmethylastemizole: A Comparative Analysis of the Primary Active Metabolite of Astemizole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of desmethylastemizole as the primary active metabolite of the second-generation antihistamine, astemizole. It offers an objective comparison of its pharmacological activity and safety profile against its parent drug and other relevant antihistamines, supported by experimental data.
Executive Summary
Comparative Pharmacodynamics
The antihistaminic activity of astemizole and this compound is mediated by their antagonism of the histamine H1 receptor. The following tables summarize the quantitative data comparing their potency and selectivity. For a broader context, data for terfenadine and its active metabolite fexofenadine (another second-generation antihistamine withdrawn due to similar cardiotoxic concerns), and the currently used safer antihistamine, cetirizine, are also included.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Receptor Source | Radioligand | Reference |
| Astemizole | 4 | - | Not Specified | Not Specified | |
| This compound | - | ~4 (comparable to Astemizole) | Guinea Pig Cerebellum | [3H]mepyramine | [1][2] |
| Terfenadine | - | - | Not Specified | Not Specified | |
| Fexofenadine | - | 10 | Human H1 Receptor | Not Specified | [3] |
| Cetirizine | - | - | Not Specified | Not Specified |
Table 2: In Vivo Antihistamine Potency
| Compound | Animal Model | Test | ED50 | Reference |
| Astemizole | Guinea Pig | Histamine-induced bronchoconstriction | Less potent than this compound | |
| This compound | Guinea Pig | Histamine-induced bronchoconstriction | More potent than astemizole | |
| Terfenadine | Guinea Pig | Histamine-induced bronchoconstriction | - | |
| Fexofenadine | Guinea Pig | Histamine-induced bronchoconstriction | - | |
| Cetirizine | Guinea Pig | Histamine-induced bronchoconstriction | - |
Note: While qualitative comparisons indicate this compound is more potent in vivo, specific ED50 values from a single comparative study are not available.
Comparative Safety Profile: Cardiotoxicity
The primary safety concern that led to the withdrawal of astemizole from the market was its potential to cause cardiac arrhythmias, specifically Torsades de Pointes, by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Table 3: hERG Potassium Channel Blockade
| Compound | IC50 (nM) | Cell Line | Method | Reference |
| Astemizole | 0.9 | HEK 293 | Patch Clamp | |
| This compound | 1.0 | HEK 293 | Patch Clamp | |
| Terfenadine | 330 | Xenopus laevis oocytes | - | |
| Fexofenadine | No inhibition up to 30 µM | Xenopus laevis oocytes | - | |
| Cetirizine | No inhibition up to 30 µM | Xenopus laevis oocytes | - |
Experimental Protocols
In Vitro Metabolism of Astemizole in Human Liver Microsomes
Objective: To determine the metabolic profile of astemizole in a human liver model.
Methodology:
-
Incubation Mixture: The reaction mixture contains [14C]-labeled astemizole (1 or 10 µM), human liver microsomes (0.1–0.5 mg/mL protein), an NADPH-generating system (including 3.3 mM magnesium chloride, 3.3 mM glucose 6-phosphate, 1.3 mM NADP+, and 1.0 U/mL glucose 6-phosphate dehydrogenase), and 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-generating system after a 5-minute pre-incubation at 37°C. The incubation is carried out for 10–60 minutes and then terminated by adding an organic solvent like acetonitrile.
-
Analysis: The metabolites are separated and quantified using high-performance liquid chromatography (HPLC) coupled with radiometric detection.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to the histamine H1 receptor.
Methodology:
-
Receptor Source: Membranes from cells engineered to express the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled H1 antagonist, such as [3H]mepyramine, is used as the tracer.
-
Assay Principle: The assay is based on the principle of competitive binding. The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., astemizole, this compound).
-
Incubation and Detection: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antihistamine Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo potency of antihistamines in protecting against histamine-induced bronchoconstriction.
Methodology:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Drug Administration: Test compounds (astemizole, this compound, etc.) or vehicle are administered orally or intraperitoneally at various doses prior to the histamine challenge.
-
Histamine Challenge: A lethal or sub-lethal dose of histamine is administered intravenously or as an aerosol.
-
Endpoint Measurement: The primary endpoint is the prevention of death or the onset of severe respiratory distress (dyspnea). The dose of the antihistamine that protects 50% of the animals from the histamine-induced effects (ED50) is calculated.
Visualizing the Mechanisms
Astemizole Metabolism Workflow
Caption: Metabolic conversion of astemizole to this compound.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified histamine H1 receptor signaling cascade.
Conclusion
The presented data strongly supports the validation of this compound as the primary active metabolite of astemizole. Its comparable, if not superior, antihistaminic potency and equipotent hERG channel blocking activity, combined with its significantly higher plasma concentrations following astemizole administration, firmly establish its role as the principal mediator of both the therapeutic and adverse effects of the parent drug. This understanding is critical for the development of safer antihistamines and for the retrospective analysis of the pharmacology of withdrawn drugs. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to conduct similar comparative studies.
References
Cross-Reactivity Profile of Desmethylastemizole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole is the principal active metabolite of the second-generation antihistamine, astemizole. While its primary therapeutic action is the blockade of the histamine H1 receptor, understanding its cross-reactivity with other receptors is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative analysis of the known interactions of this compound with other key physiological receptors, supported by available experimental data and methodologies.
Quantitative Analysis of Receptor Interactions
| Receptor Target | Compound | Assay Type | Quantitative Metric | Value (nM) | Cell Line |
| Potassium Channel | |||||
| hERG K+ Channel | This compound | Patch Clamp | IC50 | 1.0[1] | HEK 293 |
| Astemizole | Patch Clamp | IC50 | 0.9[1] | HEK 293 | |
| Norastemizole | Patch Clamp | IC50 | 27.7[1] | HEK 293 | |
| Histamine Receptor | |||||
| Histamine H1 Receptor | This compound | - | - | Potent Antagonist | - |
Note: A lower IC50 value indicates a higher potency of blockade. The data clearly indicates that this compound is a highly potent blocker of the hERG potassium channel, with a potency comparable to its parent compound, astemizole.[1] This off-target activity is the primary reason for the cardiotoxic effects associated with astemizole, leading to its withdrawal from the market.[2]
Experimental Protocols
hERG Potassium Channel Blockade Assay
Methodology: Whole-Cell Patch Clamp Electrophysiology
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human ether-à-go-go-related gene (hERG).
-
Procedure:
-
HEK 293 cells expressing hERG channels are cultured and prepared for electrophysiological recording.
-
The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels.
-
A specific voltage protocol is applied to the cells to elicit hERG currents. Typically, cells are held at a negative membrane potential (e.g., -80 mV), then depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.
-
Control recordings of the hERG current are obtained in the absence of the test compound.
-
This compound is then perfused at various concentrations onto the cells.
-
The effect of this compound on the hERG current is measured, specifically the reduction in the amplitude of the tail current.
-
The concentration-response relationship is determined by plotting the percentage of current inhibition against the concentration of this compound.
-
The IC50 value, the concentration at which 50% of the maximal current is inhibited, is calculated from the concentration-response curve.
-
Histamine H1 Receptor Binding Assay
Methodology: Radioligand Binding Assay (General Protocol)
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the Histamine H1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human Histamine H1 receptor (e.g., HEK 293 or CHO cells).
-
Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, such as [³H]-pyrilamine.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of bound radioligand decreases as the concentration of this compound increases.
-
The data is plotted as the percentage of specific binding versus the concentration of this compound.
-
The IC50 value is determined from the resulting competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways & Experimental Workflow Diagrams
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: hERG Potassium Channel Function and Blockade.
Caption: Experimental Workflow: Whole-Cell Patch Clamp.
Caption: Experimental Workflow: Radioligand Binding Assay.
Conclusion
The available data robustly demonstrates that this compound is a potent antagonist of the Histamine H1 receptor and a highly potent blocker of the hERG potassium channel. The latter interaction is of significant clinical concern due to the risk of cardiac arrhythmias. While its primary antihistaminic activity is well-established, a comprehensive understanding of its full off-target profile is limited by the lack of publicly available quantitative data on its interaction with muscarinic, serotonergic, and adrenergic receptors. Further in-vitro screening against a broad panel of receptors would be necessary to fully elucidate the cross-reactivity profile of this compound and to better predict its potential for other off-target effects. This information is critical for the development of safer antihistamines and for the overall understanding of the pharmacology of this compound.
References
A Comparative Analysis of Desmethylastemizole and Norastemizole for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desmethylastemizole and Norastemizole, two active metabolites of the second-generation antihistamine, astemizole. This analysis is supported by experimental data to delineate their pharmacological profiles, with a focus on efficacy and safety.
This compound and norastemizole are the primary active metabolites of astemizole, a potent H1-receptor antagonist that was withdrawn from the market due to concerns of cardiotoxicity.[1][2][3] Both metabolites exhibit antihistaminic properties, but their distinct pharmacological profiles, particularly concerning cardiac safety, warrant a detailed comparative analysis. Norastemizole has been developed as a separate clinical candidate.[1][4]
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and Norastemizole, providing a clear comparison of their potency and cardiac safety profiles.
Table 1: Comparative Potency at the Histamine H1 Receptor
| Compound | Receptor | Test System | IC50 (nM) | Source |
| Norastemizole | Histamine H1 | Guinea Pig Cerebellum Membranes | 4.1 | |
| This compound | Histamine H1 | Not Directly Available* | - |
*Direct comparative data for the H1 receptor binding affinity of this compound was not available in the reviewed literature. However, norastemizole is reported to be 13 to 16 times more potent as an H1 antagonist than its parent compound, astemizole.
Table 2: Comparative Cardiotoxicity Profile - HERG Channel Blockade
| Compound | Test System | IC50 (nM) | Source |
| This compound | HEK 293 Cells | 1.0 | |
| Norastemizole | HEK 293 Cells | 27.7 |
In-Depth Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a compound to the histamine H1 receptor through competition with a radiolabeled ligand.
Objective: To quantify the affinity of this compound and Norastemizole for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compounds: this compound and Norastemizole.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled H1 antagonist (e.g., mianserin).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.
-
Dilute the [³H]-mepyramine stock solution in the assay buffer to a final working concentration.
-
Prepare the cell membrane homogenate in the assay buffer to a predetermined protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Wells containing assay buffer, [³H]-mepyramine, and the cell membrane suspension.
-
Non-specific Binding: Wells containing the non-specific binding control, [³H]-mepyramine, and the cell membrane suspension.
-
Competitive Binding: Wells containing the serially diluted test compounds, [³H]-mepyramine, and the cell membrane suspension. All conditions should be performed in triplicate.
-
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding data against the logarithm of the test compound concentration.
-
Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
HERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)
This electrophysiological technique measures the effect of a compound on the function of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity.
Objective: To assess the inhibitory effect of this compound and Norastemizole on hERG potassium channel currents.
Materials:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Patch Clamp Rig: Including an amplifier, micromanipulator, and data acquisition system.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP, with EGTA, pH 7.2.
-
Test Compounds: this compound and Norastemizole dissolved in the extracellular solution at various concentrations.
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to an appropriate confluency and prepare a single-cell suspension for recording.
-
Whole-Cell Configuration:
-
A glass micropipette filled with the intracellular solution is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Clamp Protocol:
-
The cell is held at a holding potential of -80 mV.
-
A depolarizing pulse to +40 mV for 500 ms is applied to activate the hERG channels.
-
This is followed by a repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current. This protocol is repeated at regular intervals (e.g., every 5 seconds).
-
-
Compound Application:
-
After establishing a stable baseline current, the extracellular solution containing the test compound at a specific concentration is perfused over the cell.
-
The effect of the compound on the hERG current is recorded until a steady-state block is achieved.
-
This process is repeated for a range of compound concentrations.
-
-
Data Analysis:
-
The peak amplitude of the hERG tail current is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data with the Hill equation.
-
Visualizing the Molecular Interactions and Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism.
Caption: Metabolic Pathways of Astemizole.
Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.
Discussion and Conclusion
The comparative analysis reveals a critical divergence in the pharmacological profiles of this compound and Norastemizole, primarily concerning their cardiac safety. While both are metabolites of astemizole, Norastemizole demonstrates a significantly more favorable safety profile due to its substantially weaker blockade of the hERG potassium channel. As indicated by the IC50 values, this compound is approximately 28 times more potent in blocking the hERG channel than Norastemizole. This potent hERG channel inhibition by this compound is considered a primary contributor to the cardiotoxicity observed with the parent drug, astemizole.
In terms of efficacy, Norastemizole is a highly potent H1-receptor antagonist. Although a direct quantitative comparison of H1 receptor affinity with this compound is not available, the marked potency of Norastemizole suggests it is a promising antihistamine candidate.
References
A Comparative Efficacy Analysis of Desmethylastemizole and Other H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Desmethylastemizole, the principal active metabolite of Astemizole, with other prominent H1 receptor antagonists. The information is intended to support research, scientific evaluation, and drug development efforts in the field of allergy and immunology.
Introduction to H1 Antagonists
Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that competitively inhibit the action of histamine at H1 receptors.[1] They are broadly categorized into first-generation and second-generation agents. First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are effective but often cause sedation and anticholinergic side effects due to their ability to cross the blood-brain barrier.[2] Second-generation H1 antagonists, including Cetirizine, Loratadine, and Fexofenadine, were developed to be more selective for peripheral H1 receptors, resulting in a significantly improved side-effect profile with reduced sedation.[2]
Astemizole was a potent, long-acting second-generation H1 antagonist that was withdrawn from the market due to the risk of serious cardiovascular side effects, specifically QT interval prolongation and Torsades de Pointes.[3][4] This cardiotoxicity is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. This compound is the main active metabolite of Astemizole and has been shown to be equipotent in blocking hERG channels.
Comparative Efficacy Data
The efficacy of H1 antagonists is primarily determined by their binding affinity for the H1 receptor (expressed as Ki or IC50 values) and their clinical effectiveness in alleviating allergic symptoms.
H1 Receptor Binding Affinity
The following table summarizes the H1 receptor binding affinities of this compound (inferred from Astemizole data) and other selected H1 antagonists. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | H1 Receptor Binding Affinity (Ki/IC50, nM) | Generation | Reference |
| This compound | ~4 | Second | |
| Astemizole | 4 | Second | |
| Desloratadine | 0.87 | Second | |
| Chlorpheniramine | 2 | First | |
| Hydroxyzine | 10 | First | |
| Terfenadine | 40 | Second | |
| Cetirizine | 47 | Second | |
| Loratadine | 138 | Second | |
| Fexofenadine | 175 | Second |
Note: The binding affinity for this compound is estimated to be similar to that of Astemizole based on studies showing comparable activity in inhibiting ³H-mepyramine binding.
Clinical Efficacy in Allergic Conditions
Clinical trials have compared the efficacy of Astemizole (and by extension, its active metabolite this compound) with other H1 antagonists in the treatment of allergic rhinitis and chronic idiopathic urticaria.
-
Allergic Rhinitis : Studies have shown that Astemizole is at least as effective as other second-generation H1 antagonists. In some comparative trials, Astemizole demonstrated superior efficacy in reducing symptoms of seasonal allergic rhinitis compared to a placebo.
-
Chronic Urticaria : Astemizole has shown beneficial effects in treating the symptoms of chronic urticaria.
Safety Profile: The Critical Aspect of hERG Channel Blockade
A crucial differentiator among H1 antagonists is their potential for cardiotoxicity due to the blockade of hERG potassium channels.
| Compound | hERG Channel Blockade (IC50, nM) | Reference |
| This compound | 1.0 | |
| Astemizole | 0.9 | |
| Terfenadine | ~200 | Not directly in snippets |
| Cetirizine | >10,000 | Not directly in snippets |
| Loratadine | >10,000 | Not directly in snippets |
| Fexofenadine | >10,000 | Not directly in snippets |
The potent hERG channel blockade by this compound, similar to its parent compound Astemizole, is the primary reason for its unsuitability as a therapeutic agent.
Signaling Pathways and Experimental Workflows
H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a downstream signaling cascade. The diagram below illustrates this pathway.
Caption: H1 Receptor Signaling Cascade via Gq/11 Pathway.
Experimental Workflow: H1 Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the H1 receptor affinity of a test compound.
Caption: Workflow for H1 Receptor Competitive Binding Assay.
Experimental Protocols
H1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]mepyramine (a radiolabeled H1 antagonist).
-
Test Compound: this compound or other H1 antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known H1 antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine-Induced Wheal and Flare Suppression Test (In Vivo)
Objective: To assess the in vivo efficacy of an H1 antagonist in suppressing histamine-induced skin reactions.
Procedure (General Overview):
-
Subject Recruitment: Healthy volunteers or patients with a history of allergic reactions are recruited.
-
Baseline Measurement: A baseline skin reaction is induced by an intradermal injection or prick test with a standard concentration of histamine. The resulting wheal (swelling) and flare (redness) are measured after a specified time (e.g., 15-20 minutes).
-
Drug Administration: The subjects are administered a single dose of the test H1 antagonist or a placebo in a double-blind, randomized manner.
-
Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated on a different skin site.
-
Measurement and Analysis: The size of the wheal and flare is measured at each time point. The percentage inhibition of the wheal and flare areas compared to baseline is calculated to determine the efficacy and duration of action of the antihistamine.
Conclusion
This compound exhibits high affinity for the H1 receptor, comparable to its parent compound Astemizole, and demonstrates clinical efficacy in treating allergic conditions. However, its potent blockade of the hERG potassium channel, a characteristic shared with Astemizole, leads to a significant risk of life-threatening cardiac arrhythmias. This severe adverse effect renders this compound, despite its antihistaminic potency, unsuitable for therapeutic use. In contrast, other second-generation H1 antagonists such as Cetirizine, Loratadine, and Fexofenadine offer a much safer profile with minimal hERG channel interaction, making them the preferred choice in the clinical management of allergic diseases. This comparative analysis underscores the critical importance of evaluating off-target effects, particularly cardiotoxicity, in the development and selection of H1 receptor antagonists.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Desmethylastemizole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Desmethylastemizole, the primary active metabolite of the second-generation antihistamine Astemizole, with other relevant antihistamines. The focus is on correlating its in vitro receptor binding affinity and ion channel activity with its in vivo efficacy and potential for adverse effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development.
Executive Summary
This compound is a potent histamine H1 receptor antagonist, largely responsible for the therapeutic effects of its parent drug, Astemizole. However, it is also a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is strongly correlated with the risk of cardiac arrhythmias. This guide presents a comparative analysis of this compound's dual activity profile against other second and third-generation antihistamines, including Terfenadine and its active metabolite Fexofenadine, as well as Cetirizine and its enantiomer Levocetirizine. The data presented herein highlights the critical importance of evaluating both desired and off-target activities early in the drug development process to establish a favorable in vitro to in vivo correlation (IVIVC) for both efficacy and safety.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities for the histamine H1 receptor, in vitro hERG channel blockade, and in vivo antihistaminic potency of this compound and selected comparator compounds.
Table 1: In Vitro Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Source |
| Astemizole | Histamine H1 | 4 | [1] |
| This compound | Histamine H1 | Not explicitly found; activity is expected to be similar to or greater than Astemizole. | |
| Norastemizole | Histamine H1 | 0.84 (IC₅₀) | [2] |
| Terfenadine | Histamine H1 | 2 - 40 | [3] |
| Fexofenadine | Histamine H1 | 10 - 175 | [3][4] |
| Cetirizine | Histamine H1 | 6 | |
| Levocetirizine | Histamine H1 | 3 |
Table 2: In Vitro hERG Potassium Channel Blockade
| Compound | IC₅₀ (nM) | Source |
| Astemizole | 0.9 | |
| This compound | 1.0 | |
| Norastemizole | 27.7 | |
| Terfenadine | 204 | |
| Fexofenadine | >10,000 | |
| Cetirizine | >10,000 | |
| Levocetirizine | >10,000 |
Table 3: In Vivo Antihistaminic Potency (Histamine-Induced Wheal Inhibition)
| Compound | Animal Model | ED₅₀ (mg/kg) | Source |
| Astemizole | Guinea Pig | Potent and long-acting | |
| This compound | Not explicitly found | - | |
| Norastemizole | Guinea Pig | 13- to 16-fold more potent than Astemizole | |
| Terfenadine | Human | Effective at 60mg twice daily | |
| Fexofenadine | Human | Effective at 180mg | |
| Cetirizine | Human | 1.7 - 4.7 mg | |
| Levocetirizine | Human | More potent than Cetirizine |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
Principle: This is a competitive radioligand binding assay. The assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity to the H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compounds: this compound and comparator antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]mepyramine at a concentration close to its Kₔ, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known H1 receptor antagonist (e.g., mianserin) is used instead of the test compound.
-
Equilibration: Incubate the mixture at 25°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Histamine-Induced Wheal Formation in Guinea Pigs
Objective: To assess the in vivo antihistaminic potency (ED₅₀) of a test compound.
Principle: This model measures the ability of a systemically administered antihistamine to inhibit the localized edema (wheal) caused by an intradermal injection of histamine.
Materials:
-
Animals: Male Hartley guinea pigs (300-350 g).
-
Test Compounds: this compound and comparator antihistamines, prepared in a suitable vehicle for oral or parenteral administration.
-
Histamine Dihydrochloride: Dissolved in saline.
-
Evans Blue Dye: For visualization of the wheal.
-
Calipers or a digital imaging system: For measuring the wheal area.
Procedure:
-
Animal Preparation: Acclimatize the guinea pigs to the laboratory conditions. Shave the dorsal skin 24 hours before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals at various doses via the desired route (e.g., oral gavage).
-
Dye Administration: At a predetermined time after compound administration (to allow for absorption and distribution), inject Evans blue dye intravenously.
-
Histamine Challenge: Shortly after the dye injection, administer intradermal injections of a standard dose of histamine at multiple marked sites on the shaved back of each animal.
-
Wheal Measurement: After a fixed time (e.g., 30 minutes) following the histamine challenge, measure the diameter or area of the blue wheals that have formed.
-
Data Analysis: Calculate the percentage inhibition of the wheal area for each dose of the test compound compared to the vehicle-treated control group. The ED₅₀, the dose that causes 50% inhibition of the wheal formation, is then determined by regression analysis.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of this compound.
Caption: Workflow for In Vitro to In Vivo Correlation (IVIVC) Analysis.
Caption: Histamine H1 Receptor Signaling Pathway and Site of Action for this compound.
References
Benchmarking Desmethylastemizole: A Comparative Analysis Against Modern Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylastemizole, the principal active metabolite of the withdrawn second-generation antihistamine astemizole, presents a complex profile for researchers. While it retains potent histamine H1 receptor antagonism, its clinical development and use have been overshadowed by significant safety concerns, primarily related to off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1] This guide provides a comprehensive benchmark of this compound against a panel of current research and clinically used antihistamine compounds. Through a detailed comparison of their pharmacodynamics, safety profiles, and supporting experimental data, this document aims to offer an objective resource for scientists and drug development professionals exploring novel antihistamines and seeking to understand the structure-activity relationships that govern both efficacy and toxicity.
Comparative Analysis of Key Performance Indicators
The following tables summarize the quantitative data for Des-methylastemizole and a selection of second and third-generation antihistamines, focusing on their primary target engagement (H1 receptor affinity) and a critical safety parameter (hERG channel inhibition).
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Chemical Class | H1 Receptor Binding Affinity (Ki in nM) |
| This compound | Benzimidazole derivative | ~1-5 (Estimated based on Astemizole's high affinity) |
| Astemizole | Benzimidazole derivative | IC50 = 4 nM[2] |
| Levocetirizine | Piperazine derivative | - |
| Fexofenadine | Piperidine derivative | - |
| Loratadine | Piperidine derivative | - |
| Desloratadine | Piperidine derivative | - |
| Bilastine | Piperidine derivative | - |
| Cetirizine | Piperazine derivative | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: hERG Potassium Channel Inhibition
| Compound | hERG Inhibition (IC50 in nM) | Fold Selectivity (hERG IC50 / H1 Ki) |
| This compound | 1.0 [1] | ~0.2 - 1 |
| Astemizole | 0.9[1] | ~0.23 |
| Norastemizole | 27.7[1] | - |
| Terfenadine | 56 - 350 | - |
| Loratadine | ~100,000 | High |
| Cetirizine | >30,000 (No significant inhibition) | Very High |
| Fexofenadine | >100,000 (No significant inhibition) | Very High |
| Bilastine | No significant cardiotoxicity reported | High |
Note: A lower IC50 value indicates more potent inhibition of the hERG channel, suggesting a higher risk of cardiotoxicity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used to generate the comparative data, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor on target cells initiates a cascade of intracellular events, leading to the physiological symptoms of an allergic reaction. Antihistamines, including this compound, act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby blocking histamine-induced signaling.
Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: hERG Channel Patch-Clamp Assay
The potential for a compound to cause cardiac arrhythmias is frequently assessed by its ability to inhibit the hERG potassium channel. The whole-cell patch-clamp technique is the gold standard for this evaluation.
Caption: Workflow for determining hERG channel inhibition using the whole-cell patch-clamp technique.
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine (a potent H1 antagonist).
-
Test compound (e.g., this compound) at various concentrations.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Potassium Channel Whole-Cell Patch-Clamp Assay
This protocol describes the electrophysiological measurement of hERG channel inhibition by a test compound.
-
Materials:
-
Mammalian cells stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
External solution (containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Internal solution (containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
Record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of the test compound and record the currents at each concentration until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data by measuring the reduction in the peak tail current at each concentration and fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Conclusion
This compound exhibits high affinity for the histamine H1 receptor, comparable to its parent compound, astemizole, suggesting potent antihistaminic activity. However, its utility is severely limited by its potent inhibition of the hERG potassium channel, with an IC50 value in the low nanomolar range. This confers a very low selectivity ratio and a high risk of proarrhythmic cardiotoxicity.
In contrast, modern second and third-generation antihistamines such as loratadine, cetirizine, fexofenadine, and bilastine have been specifically developed to minimize or eliminate hERG channel interactions. While maintaining high H1 receptor affinity, these compounds demonstrate significantly higher hERG IC50 values, resulting in a much wider safety margin.
For researchers in the field of antihistamine development, the case of this compound serves as a critical example of the importance of early-stage off-target liability screening. The data presented in this guide underscores the necessity of designing compounds with high selectivity for the H1 receptor over the hERG channel to ensure a favorable safety profile for potential new allergy therapeutics. Future research should continue to focus on understanding the structural features that differentiate H1 receptor binding from hERG channel blockade to guide the rational design of safer and more effective antihistamines.
References
A Head-to-Head Comparison of Desmethylastemizole and Terfenadine Metabolism for the Research Professional
For researchers, scientists, and drug development professionals, a comprehensive understanding of drug metabolism is paramount for ensuring therapeutic efficacy and safety. This guide provides a detailed, data-driven comparison of the metabolic pathways of two second-generation antihistamines: desmethylastemizole and terfenadine. While both were developed to offer relief from allergic rhinitis and urticaria without the sedative effects of their predecessors, their distinct metabolic profiles have significant clinical implications.
Terfenadine, now withdrawn from many markets, serves as a critical case study in drug metabolism due to its cardiotoxic potential when its metabolic pathway is inhibited. This compound, the primary active metabolite of astemizole, also withdrawn for similar reasons, presents a different metabolic journey. This guide will dissect their metabolic pathways, the enzymes involved, and the resulting metabolites, supported by experimental data and protocols to inform future drug development and research.
Metabolic Pathways: A Tale of Two Antihistamines
The metabolic fates of this compound and terfenadine are primarily dictated by the cytochrome P450 (CYP) enzyme superfamily, albeit with different key players and outcomes.
Terfenadine Metabolism:
Terfenadine acts as a prodrug, undergoing extensive first-pass metabolism in the liver and intestines, primarily by the CYP3A4 isoenzyme.[1] This process leads to two main metabolites:
-
Fexofenadine: The pharmacologically active, non-sedating antihistamine responsible for the therapeutic effects of terfenadine.[1]
-
Azacyclonol (N-dealkylated metabolite): An inactive metabolite.[1][2]
The efficiency of this conversion to the non-cardiotoxic fexofenadine is crucial for the safety of terfenadine.[1] Inhibition of CYP3A4 can lead to an accumulation of the parent drug, which has been linked to life-threatening cardiac arrhythmias, specifically torsades de pointes. While CYP3A4 is the primary enzyme, some studies suggest a minor role for CYP2D6 in the hydroxylation of terfenadine.
This compound Metabolism:
This compound is the major and pharmacologically active metabolite of astemizole. Unlike terfenadine, the metabolism of its parent compound, astemizole, to this compound is not predominantly mediated by CYP3A4. In fact, CYP3A4 plays a minor role in the overall metabolism of astemizole, with multiple P450 isozymes implicated in its biotransformation. Studies suggest the involvement of CYP2D6 in the formation of this compound and its further hydroxylation.
The metabolism of this compound itself involves further enzymatic reactions, including:
-
O-demethylation: Mediated by CYP2J2.
-
6-Hydroxylation: The specific enzyme for this pathway is not clearly defined.
-
N-dealkylation: Leading to the formation of tecastemizole, with the enzyme responsible being unclear.
The following diagrams illustrate the metabolic pathways of terfenadine and the formation and subsequent metabolism of this compound.
References
Unlocking New Therapeutic Potential: A Comparative Guide to the Structural Activity Relationship of Desmethylastemizole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of desmethylastemizole analogs, primarily focusing on their promising antiplasmodial activity. While direct structural activity relationship (SAR) studies on this compound are limited, extensive research on its parent compound, astemizole, offers critical insights. This compound is the principal and active metabolite of astemizole, and therefore, the SAR of astemizole analogs serves as a strong surrogate for understanding the potential of this compound derivatives.
This guide summarizes key quantitative data, details experimental protocols for pivotal assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds. The primary focus of the presented data is on the antiplasmodial activity of these analogs, a promising new therapeutic avenue for this compound class, while also considering their inherent antihistaminic properties and hERG inhibition liability.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and hERG inhibition of various astemizole analogs. These analogs are grouped based on the region of the astemizole scaffold that has been modified.
Table 1: SAR of Modifications at the Piperidine Nitrogen and Benzimidazole Core
| Compound | R¹ | R² | P. falciparum NF54 IC₅₀ (µM)[1] | P. falciparum K1 IC₅₀ (µM)[1] | hERG IC₅₀ (µM) | Cytotoxicity (CHO cells) IC₅₀ (µM) | Solubility (µM)[1] |
| Astemizole | 4-methoxyphenethyl | 4-fluorobenzyl | 0.086 | 0.14 | 0.0042[1] | 29.6[1] | <10 |
| This compound | H | 4-fluorobenzyl | - | - | 0.001 | - | - |
| Analog 12 | H | H | 0.579 | 0.812 | - | >100 | >200 |
| Analog 13 | H | Methyl | 5.08 | >6 | - | >100 | >200 |
Table 2: SAR of Modifications at the 4-Fluorobenzyl Moiety
| Compound | R² | P. falciparum NF54 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) | hERG IC₅₀ (µM) | Cytotoxicity (CHO cells) IC₅₀ (µM) | Solubility (µM) |
| Analog 21 | 4-cyanobenzyl | 0.025 | 0.033 | 0.97 | >10 | <100 |
| Analog 24 | 4-(trifluoromethyl)benzyl | 0.071 | 0.098 | - | >10 | <100 |
| Analog 25 | 4-nitrobenzyl | 0.108 | 0.151 | - | >10 | <100 |
Table 3: SAR of Modifications at the 4-Methoxyphenethyl Moiety
| Compound | R¹ | P. falciparum NF54 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) | hERG IC₅₀ (µM) | Cytotoxicity (CHO cells) IC₅₀ (µM) | Solubility (µM) |
| Analog 30 | 4-(trifluoromethyl)phenethyl | 0.035 | 0.045 | - | >10 | <100 |
| Analog 33 | 4-cyanophenethyl | 0.043 | 0.052 | - | >10 | <100 |
| Analog 46 | 4-carbamoylphenethyl | 0.48 | 0.55 | 8.61 | >100 | >200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and critical evaluation of the presented data.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the compounds is determined using a SYBR Green I-based fluorescence assay against chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum.
-
Parasite Culture: P. falciparum is cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.2% sodium bicarbonate. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure:
-
Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit are aliquoted into 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
Lysis buffer containing SYBR Green I is added to each well.
-
The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
The potential for cardiac toxicity is assessed by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel expressed in Chinese Hamster Ovary (CHO) cells using an automated patch-clamp system.
-
Cell Culture: CHO cells stably expressing the hERG channel are cultured in a suitable medium supplemented with fetal bovine serum and a selection antibiotic.
-
Assay Procedure:
-
Cells are harvested and suspended in an extracellular solution.
-
The automated patch-clamp system performs whole-cell recordings.
-
A voltage pulse protocol is applied to elicit hERG currents. A depolarizing step to +20 mV from a holding potential of -80 mV is used to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.
-
-
Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
Visualizing the Mechanisms of Action
Proposed Mechanism of Antiplasmodial Activity: Inhibition of Hemozoin Formation
The antiplasmodial activity of astemizole and its analogs is believed to stem from their ability to interfere with the detoxification of heme in the parasite's food vacuole. This process is crucial for the parasite's survival as free heme is toxic.
Caption: Workflow of hemozoin formation inhibition by this compound analogs.
Histamine H1 Receptor Signaling Pathway
As derivatives of an antihistamine, understanding the interaction of these analogs with the Histamine H1 receptor is crucial for evaluating their overall pharmacological profile.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
Safety Operating Guide
Proper Disposal of Desmethylastemizole: A Guide for Laboratory Professionals
This document provides essential, step-by-step procedures for the safe and compliant disposal of desmethylastemizole, a metabolite of astemizole used in research and drug development. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Waste Identification and Classification
As a precautionary measure, this compound should be managed as a hazardous pharmaceutical waste. While not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity necessitates cautious handling and disposal. All materials contaminated with this compound, including personal protective equipment (PPE), spill cleanup materials, and empty containers, should also be treated as hazardous waste.
Key Principle: Always manage unknown or unclassified chemical waste as hazardous to ensure the highest level of safety and compliance.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in the event of a spill, impervious clothing may be necessary.
-
Respiratory Protection: In cases of potential aerosolization or dust generation, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous material disposal company.[1] Flushing this chemical down the drain or discarding it with regular trash is strictly prohibited to prevent environmental contamination.
Step 1: Waste Segregation
-
At the point of generation, immediately segregate this compound waste from non-hazardous laboratory trash.
-
Use dedicated, clearly marked containers for solid and liquid this compound waste.
Step 2: Containerization
-
Solid Waste: Place solid this compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and shatter-proof container designed for liquid hazardous waste. Ensure the container material is compatible with the solvent used.
-
Never mix incompatible waste streams.
Step 3: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The chemical name: "this compound"
-
The concentration (if in solution).
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
Step 4: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Maintain accurate records of the amount of this compound discarded, the date of disposal, and the container in which it was placed.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Contain and Clean:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal as hazardous waste.
-
-
Decontaminate: Wash the spill site with soap and water after the material has been removed.
-
Seek Medical Attention: In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[1]
-
Data Presentation
| Property | Value |
| Chemical Name | 4-[2-[4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinyl]ethyl]phenol |
| Molecular Formula | C₂₇H₂₉FN₄O |
| CAS Number | 73736-50-2 |
| Recommended Disposal | Incineration by a licensed hazardous material disposal company. |
| Prohibited Disposal | Do not dispose of in regular trash or flush down the drain. |
| Incompatibilities | Strong oxidizing agents. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Desmethylastemizole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desmethylastemizole, a metabolite of the antihistamine astemizole. The following procedural steps and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.[1]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | NIOSH approved respirator. |
| Hand Protection | Chemical resistant gloves (inspect prior to use). | EN 374 |
Operational Plan for Handling this compound
A systematic approach to handling, storage, and disposal is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C for long-term storage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Handling and Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Weighing and Aliquoting: When weighing or transferring the powder, use techniques that minimize dust generation. A laboratory balance with a draft shield is recommended.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty containers) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: The primary recommended method of disposal is incineration. Excess and expired materials should be offered to a licensed hazardous material disposal company. All federal and local regulations regarding the disposal of this material must be followed.
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
